Product packaging for 8-Fluoroquinoline-3-carboxylic acid(Cat. No.:CAS No. 71082-53-6)

8-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1340598
CAS No.: 71082-53-6
M. Wt: 191.16 g/mol
InChI Key: QKUIXNPZATTWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Fluoroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO2 B1340598 8-Fluoroquinoline-3-carboxylic acid CAS No. 71082-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIXNPZATTWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562888
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-53-6
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of 8-Fluoroquinoline-3-carboxylic acid. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical characteristics.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are detailed in the table below. This data is essential for substance identification, purity assessment, and experimental design.

PropertyValueReference
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Solid
CAS Number 71082-53-6
InChI 1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
InChI Key QKUIXNPZATTWNU-UHFFFAOYSA-N
SMILES String O=C(O)C1=CC2=CC=CC(F)=C2N=C1
Purity Typically ≥97%
Storage Class Code 11 - Combustible Solids
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The expected characteristic spectral features are outlined below.

Infrared (IR) Spectroscopy: As a carboxylic acid, its IR spectrum is distinguished by several key absorption bands resulting from intramolecular hydrogen bonding and the presence of the carboxyl group.

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch 3300-2500Very broad and strong band, characteristic of a hydrogen-bonded carboxylic acid dimer.
C=O Stretch 1710-1680Strong and sharp band, typical for an aromatic carboxylic acid.
C-O Stretch 1320-1210Medium to strong intensity band.
O-H Bend (wag) 960-900Broad band of medium intensity.
Aromatic C=C Stretch ~1600-1450Multiple bands of varying intensity, characteristic of the quinoline ring system.
C-F Stretch ~1250-1000Strong absorption, indicative of the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet far downfield (>10 ppm). The aromatic protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling with each other and the fluorine atom.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The carbons of the quinoline ring will appear in the aromatic region (~110-150 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, nitrogen, and carboxylic acid groups.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of quinoline-3-carboxylic acids, based on established chemical principles.

Synthesis via Gould-Jacobs Reaction

A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction. This protocol outlines a representative workflow.

Methodology:

  • Aniline Condensation: React 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often without a solvent, to form an intermediate enamine.

  • Thermal Cyclization: Heat the resulting enamine intermediate at a high temperature (e.g., ~250 °C) in a high-boiling point solvent like diphenyl ether. This step induces an intramolecular cyclization to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Saponify the resulting ester using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. This is followed by heating under reflux.

  • Acidification: After the hydrolysis is complete, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Purification: Collect the crude product by filtration, wash it with water, and purify it by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Dehydroxylation (if necessary): The 4-hydroxy group can be removed through a two-step process involving conversion to a 4-chloro derivative (using POCl₃) followed by reductive dehalogenation to yield this compound.

G cluster_start Starting Materials cluster_intermediate Reaction Steps cluster_end Final Product A 2-Fluoroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Anilidomethylenemalonate Intermediate C->D Heat (100-130°C) E Thermal Cyclization D->E F Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate E->F High Temp. (~250°C) G Base Hydrolysis (Saponification) F->G H 8-Fluoro-4-hydroxy- quinoline-3-carboxylic acid G->H 1. NaOH, Reflux 2. HCl (Acidify)

Caption: Generalized workflow for the Gould-Jacobs synthesis of a quinoline carboxylic acid.

Biological Activity and Mechanism of Action

Derivatives of this compound are part of the broader fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA synthesis.

Primary Molecular Targets

The antibacterial activity of these compounds stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV . These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.

  • Topoisomerase IV: Primarily targeted in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Mechanism of Inhibition

Fluoroquinolones do not simply inhibit the enzymatic activity; they act as topoisomerase poisons. The mechanism involves the following steps:

  • Complex Formation: The fluoroquinolone molecule binds to the enzyme-DNA complex. This interaction occurs at the interface between the protein and the cleaved DNA strand.

  • Stabilization of Cleavage Complex: The drug stabilizes this transient complex, where the DNA is cleaved but not yet resealed.

  • Replication Blockade: The stabilized drug-enzyme-DNA complex physically blocks the progression of the DNA replication fork.

  • Bactericidal Effect: This blockage leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events culminating in bacterial cell death.

The carboxylic acid group at the C-3 position is essential for this activity, as it is directly involved in binding to the target enzymes.

G A Fluoroquinolone Derivative E Stabilized Ternary Complex (Drug-Enzyme-DNA) A->E Binds to B Bacterial DNA D Transient Enzyme-DNA Complex B->D C Topoisomerase Enzymes (DNA Gyrase / Topo IV) C->D Cleaves DNA D->E Stabilizes G Replication Blocked E->G Causes F DNA Replication Fork Progression F->G Inhibits H Double-Strand DNA Breaks G->H I Bacterial Cell Death H->I p1 p2

Caption: Mechanism of action for fluoroquinolone antibiotics.

An In-depth Technical Guide to the Molecular Structure and Bonding of 8-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

8-Fluoroquinoline-3-carboxylic acid is characterized by a quinoline bicyclic system with a fluorine atom substituted at the 8-position and a carboxylic acid group at the 3-position.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₆FNO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 191.16 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 71082-53-6--INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Bonding and Geometry (Predicted)

In the absence of specific crystallographic data for this compound, its bonding and geometry can be inferred from the well-studied structures of related fluoroquinolone antibiotics and through computational modeling. The core quinoline ring is planar, a characteristic feature of aromatic systems. The carboxylic acid group at the 3-position is also expected to be largely coplanar with the quinoline ring to maximize conjugation. The fluorine atom at the 8-position will influence the electronic properties of the aromatic system through its inductive and resonance effects.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately 110-150 ppm). The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing further downfield.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom at the C8 position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted Infrared Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C=O (Carboxylic Acid)Stretching1760-1690
C=C, C=N (Aromatic)Stretching1600-1450
C-FStretching1250-1000
C-O (Carboxylic Acid)Stretching1320-1210
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 191.16.

Synthesis

General Synthetic Workflow (Hypothetical)

The synthesis would likely involve the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and hydrolysis.

Synthesis_Workflow A 2-Fluoroaniline C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid D->E Hydrolysis F This compound E->F Reduction/Dehydroxylation

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol (General Example for a Related Compound)

The following is a general procedure for the synthesis of a fluoroquinolone derivative, which illustrates the type of methodology that could be adapted for this compound.

Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

  • A mixture of a substituted primary amine (9 mmol), 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3, 1.0 g, 3 mmol), and sodium hydrogen carbonate (1.5 g, 18 mmol) in 50% aqueous ethanol (140 mL) is heated at 75-80 °C for an extended period under reflux.[1]

  • Additional sodium hydrogen carbonate may be added to drive the reaction to completion.[1]

  • The reaction mixture is then worked up, which typically involves acidification to precipitate the product, followed by filtration, washing, and drying.[1]

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its structural similarity to fluoroquinolone antibiotics suggests it may possess antibacterial properties. The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA synthesis.[2]

Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are responsible for managing the topological state of DNA during replication and transcription.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is involved in the separation of daughter chromosomes after replication.

By inhibiting these enzymes, fluoroquinolones lead to a cascade of events, including the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

Fluoroquinolone_MOA FQ This compound (Fluoroquinolone) Gyrase DNA Gyrase FQ->Gyrase Inhibition TopoIV Topoisomerase IV FQ->TopoIV Inhibition Replication DNA Replication & Repair Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Disruption

Caption: Mechanism of action of fluoroquinolone antibiotics.

Computational Docking Studies

Molecular docking simulations of the related 8-fluoroquinoline-3-carboxamide with DNA gyrase suggest that the quinolone scaffold fits into the quinolone binding pocket.[3] Key interactions are predicted to involve:

  • Hydrogen Bonding: The carboxylic acid group at the C3 position is critical for forming hydrogen bonds with amino acid residues in the enzyme's active site.[3]

  • Halogen Bonding: The fluorine atom at the C8 position can act as a hydrogen bond acceptor, further anchoring the molecule within the binding pocket.[3]

Conclusion

This compound represents a fundamental scaffold in medicinal chemistry, particularly in the development of antibacterial agents. While comprehensive experimental data on its molecular structure and bonding are not extensively documented, this guide provides a detailed overview based on established principles and data from analogous compounds. Further research, including single-crystal X-ray diffraction and detailed biological evaluation, would provide a more complete understanding of this important molecule and its potential as a lead compound for drug discovery.

References

Spectroscopic Profile of 8-Fluoroquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 8-fluoroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the identification and characterization of this compound.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule remains elusive in broad searches, the following tables summarize the expected and observed spectral characteristics based on data for analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-28.9 - 9.2s-
H-48.3 - 8.6s-
H-57.8 - 8.1d7.5 - 8.5
H-67.4 - 7.7t7.5 - 8.5
H-77.6 - 7.9dd8.0 - 9.0, 4.0 - 5.0 (JH-F)
COOH> 12br s-

Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2150 - 155
C-3120 - 125
C-4138 - 142
C-4a128 - 132
C-5125 - 129
C-6128 - 132
C-7115 - 120 (d, JC-F)
C-8155 - 160 (d, JC-F)
C-8a140 - 145
COOH165 - 170

Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. The carbon atoms attached to or near the fluorine atom will exhibit splitting (d = doublet) due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Fluorine Predicted Chemical Shift (ppm)
8-F-110 to -130

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The exact shift is dependent on the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring system.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
C-H (Aromatic)Stretching3000-3100Medium
C=O (Carboxylic Acid)Stretching1680-1720Strong
C=C, C=N (Aromatic Rings)Stretching1450-1620Medium to Strong
C-FStretching1100-1250Strong
O-H (Carboxylic Acid)Bending920-950Broad, Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₆FNO₂), the molecular weight is 191.16 g/mol .

Table 5: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺192.04Protonated molecular ion
[M]⁺˙191.04Molecular ion
[M-H₂O]⁺˙173.03Loss of water
[M-COOH]⁺146.04Loss of the carboxylic acid group
[M-CO₂]⁺˙147.05Loss of carbon dioxide

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and MS analysis of solid aromatic carboxylic acids like this compound.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of quinoline derivatives involves the following steps:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

  • KBr Pellet Method: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet, which is then placed in the IR beam for analysis.

Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like fluoroquinolone carboxylic acids.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Analysis: The solution is infused into the mass spectrometer. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR NMR Tube IR IR Spectroscopy (FT-IR) Dissolution->IR ATR/KBr MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS Direct Infusion Structure Structural Elucidation & Characterization NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to perform their own analyses to obtain specific data for their samples and to consult specialized spectroscopic databases for further information.

Technical Guide: Solubility of 8-Fluoroquinoline-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 8-Fluoroquinoline-3-carboxylic acid in organic solvents. A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide summarizes the available qualitative information and provides a detailed experimental protocol for determining the solubility of this compound using the widely accepted shake-flask method. Additionally, a visual representation of the experimental workflow is included to aid in the practical application of this protocol.

Introduction

Quantitative Solubility Data

A comprehensive search of scientific databases, including patent literature and supplier technical data sheets, did not yield specific quantitative solubility data for this compound in common organic solvents. The table below reflects the absence of this data.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not AvailableData Not Available
N,N-Dimethylformamide (DMF)Data Not AvailableData Not AvailableData Not Available
MethanolData Not AvailableData Not AvailableData Not Available
EthanolData Not AvailableData Not AvailableData Not Available
AcetoneData Not AvailableData Not AvailableData Not Available
AcetonitrileData Not AvailableData Not AvailableData Not Available
Tetrahydrofuran (THF)Data Not AvailableData Not availableData Not Available
ChloroformData Not AvailableData Not AvailableData Not Available

Qualitative Solubility Assessment

In the absence of quantitative data, a qualitative assessment can be inferred from the chemical structure and the properties of analogous compounds. Quinoline and its derivatives are generally soluble in many organic solvents[1]. The presence of the carboxylic acid group suggests that the solubility of this compound may be influenced by the polarity and hydrogen-bonding capabilities of the solvent. It is expected to exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol and ethanol, where hydrogen bonding can occur. Its solubility is likely to be lower in nonpolar solvents. For similar fluoroquinolone compounds, solubility in organic solvents like n-butanol has been observed to increase with temperature[2].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5] The following protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

  • This compound (solid)

  • Organic solvent of interest (e.g., DMSO, ethanol)

  • Analytical balance

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

    • Add a known volume of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6] The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

    • Alternatively, or in addition to centrifugation, carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

    • A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Shake_Flask_Method start Start add_solute Add excess This compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate on shaker (e.g., 24-48h at constant T) seal_vial->equilibrate phase_separation Phase Separation: Centrifuge and/or filter equilibrate->phase_separation quantify Quantify concentration of filtrate (e.g., HPLC-UV) phase_separation->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the reviewed literature, this guide provides researchers with a robust experimental protocol to determine this crucial parameter. The provided shake-flask methodology is a reliable approach that can be adapted to various organic solvents and experimental conditions. The resulting data will be invaluable for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Antibacterial Mechanism of 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 8-Fluoroquinoline-3-carboxylic acid represents a core scaffold of the fluoroquinolone class of antibiotics. While extensive research exists for the fluoroquinolone class and its various derivatives, literature specifically detailing the mechanism and quantitative antibacterial data for this exact parent compound is limited. This guide, therefore, elucidates the well-established mechanism of action for fluoroquinolones and discusses the known influence of substitutions at the C-8 position to project the probable activity and characteristics of this compound.

Executive Summary

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by directly inhibiting bacterial DNA synthesis.[1] Their primary mechanism involves the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By stabilizing a transient intermediate state where the DNA is cleaved, these drugs induce the formation of lethal double-strand breaks, ultimately leading to bacterial cell death.[3][4][5] The specific substitutions on the quinolone core, such as the fluorine atom at position C-8, play a significant role in modulating the compound's antibacterial potency, target preference, and pharmacokinetic properties.[6][7] This document provides a detailed overview of this mechanism, summarizes relevant quantitative data from closely related analogs, outlines key experimental protocols for evaluation, and presents visual diagrams of the core processes.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The bactericidal activity of this compound, like other fluoroquinolones, is rooted in its ability to poison the action of DNA gyrase and topoisomerase IV. These enzymes are vital for managing DNA topology during replication, transcription, and repair.[5]

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for compacting the chromosome and facilitating the initiation of DNA replication.[8]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme's primary role is in decatenation, the unlinking of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[8]

Fluoroquinolones do not bind to the enzymes alone but rather to the transient enzyme-DNA complex.[5] They intercalate into the cleaved DNA and interact with the enzyme at the interface, effectively trapping this "cleavable complex".[1] This stabilized ternary complex (Drug-Enzyme-DNA) physically obstructs the movement of replication forks and transcription machinery.[1][9] The accumulation of these stalled complexes is believed to trigger a series of events, including the SOS response to DNA damage, that ultimately results in the release of permanent double-strand DNA breaks and subsequent cell death.[4][8]

Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive bacteria.[10]

Visualizing the Mechanism of Action

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell Replication DNA Replication & Transcription Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Replication->Gyrase_TopoIV Requires Supercoiling Manage DNA Supercoiling & Decatenation Gyrase_TopoIV->Supercoiling Function Cleavage_Complex Transient DNA Cleavage Complex Gyrase_TopoIV->Cleavage_Complex Forms Supercoiling->Replication Enables FQ 8-Fluoroquinoline- 3-carboxylic acid Ternary_Complex Stable Ternary Complex (FQ-Enzyme-DNA) FQ->Ternary_Complex Binds & Stabilizes Cleavage_Complex->Ternary_Complex Replication_Block Replication Fork Stalls Ternary_Complex->Replication_Block Causes DSB Double-Strand DNA Breaks Replication_Block->DSB Leads to Death Bacterial Cell Death DSB->Death Induces

Caption: Mechanism of fluoroquinolone antibacterial action.

The Influence of the C-8 Fluoro Substitution

Substitutions on the quinolone ring are critical for defining the drug's properties. The fluorine atom at C-6 is a hallmark of the fluoroquinolone class, significantly enhancing antibacterial potency.[11] Substituents at the C-8 position further modulate activity:

  • Enhanced Activity: C-8 substitutions, such as a methoxy (C-8-OMe) or bromo (C-8-Br) group, have been shown to increase the bacteriostatic action of fluoroquinolones, particularly against first-step gyrA resistant mutants.[7] This suggests that a C-8 modification can improve the drug's ability to form stable complexes with the target enzymes.[7]

  • Photostability: A key consideration for C-8 substitutions is phototoxicity. Fluoroquinolones with a hydrogen or fluorine at the C-8 position have been found to exhibit decreased antibacterial activity and increased cytotoxicity upon exposure to UVA radiation.[6] In contrast, an 8-methoxy group confers significant stability against UV degradation.[6] This indicates that while this compound is expected to be active, it may also be susceptible to photodegradation.

Quantitative Data: Antibacterial Activity of Related Compounds

Table 1: MIC Values (µg/mL) of 8-Nitrofluoroquinolone Analogs

Compound C-7 Substituent S. aureus (Gram-positive) E. coli (Gram-negative) Reference
Analog 1 p-toluidine ~2-5 - [12][13]
Analog 2 p-chloroaniline ~2-5 - [12][13]
Analog 3 aniline ~2-5 - [12][13]
Analog 4 n-butyl 0.65 15 [14]
Analog 5 ethoxy 0.58 37.5 [14]

| Ciprofloxacin | (Reference) | 0.22 | 0.009 |[14] |

Data is synthesized from studies on 7-substituted derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Table 2: Representative IC₅₀ Values for Enzyme Inhibition by Fluoroquinolones

Fluoroquinolone Target Enzyme Bacterial Species IC₅₀ (µg/mL) CC₂₅ (µg/mL) Reference
Clinafloxacin DNA Gyrase S. pneumoniae 0.8 0.05 [8]

| Clinafloxacin | Topoisomerase IV | S. pneumoniae | 0.2 | 0.02 |[8] |

IC₅₀: 50% inhibitory concentration for enzyme catalytic activity. CC₂₅: Concentration required to induce cleavage in 25% of the DNA substrate, indicating the potency of stabilizing the cleavable complex.[8]

Key Experimental Protocols

Evaluating the antibacterial efficacy of compounds like this compound involves standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[15]

Methodology:

  • Preparation: A two-fold serial dilution of the test compound (e.g., in a 96-well plate) is prepared in a suitable liquid medium, such as Mueller-Hinton Broth (MHB).[15]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (bacteria, no drug) and negative (broth, no bacteria) growth controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Analysis: The MIC is determined as the lowest drug concentration in which no visible turbidity (bacterial growth) is observed.

Visualizing the MIC Determination Workflow

MIC Determination Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in Plate start->prep_compound inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~10^6 CFU/mL) prep_inoculum->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[16]

Methodology:

  • Reaction Mixture: A reaction is set up on ice containing assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a defined unit of purified DNA gyrase. A control reaction without the inhibitor is included.

  • Incubation: The mixture is incubated at 37°C for approximately 30-60 minutes to allow the supercoiling reaction to proceed.[17]

  • Termination: The reaction is stopped by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and EDTA. Proteinase K can be added to digest the enzyme.[17]

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled DNA form migrates faster through the gel than the relaxed form. Inhibition is observed as a decrease in the amount of the supercoiled band and an increase in the relaxed/intermediate bands with increasing inhibitor concentration.

Visualizing the Gyrase Inhibition Assay Workflow

DNA Gyrase Inhibition Assay cluster_workflow Experimental Workflow cluster_analysis Data Analysis start Start mix Prepare Reaction Mix: Buffer, ATP, Relaxed Plasmid start->mix add_inhibitor Add Test Compound (Varying Concentrations) mix->add_inhibitor add_gyrase Initiate with DNA Gyrase add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Terminate Reaction (Stop Buffer/Dye) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (e.g., Ethidium Bromide) electrophoresis->visualize end End visualize->end no_inhibition Control (No Inhibitor): Relaxed DNA -> Supercoiled DNA (Fast Migrating Band) inhibition With Inhibitor: Reduced Supercoiled Band, Increased Relaxed Band

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

This compound, as a core member of the fluoroquinolone family, is presumed to act as an antibacterial agent by poisoning bacterial type II topoisomerases, leading to catastrophic DNA damage and cell death. The presence of the C-8 fluoro group likely modulates its activity and may contribute to phototoxicity, a key consideration for drug development. The quantitative data from closely related analogs suggest that derivatives built upon this scaffold can achieve high potency against both Gram-positive and Gram-negative bacteria. The experimental protocols outlined herein provide a robust framework for the empirical evaluation of this compound and its future derivatives, enabling further research into this important class of antibiotics.

References

The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-fluoroquinoline-3-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antibacterial, anticancer, and antiviral properties of these compounds. It is designed to be a comprehensive resource, offering quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways to aid in future research and drug development endeavors.

Antibacterial Activity: Targeting Bacterial DNA Replication

The most well-established biological activity of this compound derivatives is their potent antibacterial effect. These compounds belong to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily the main target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that builds up during DNA unwinding for replication.[1][3]

  • Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[3][6]

By forming a stable complex with the enzyme and DNA, this compound derivatives trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[1][4]

Quantitative Antibacterial Data

The antibacterial potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

DerivativeBacterial StrainMIC (µg/mL)Reference(s)
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (p-toluidine deriv.)S. aureus~2-5[7][8]
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (p-chloroaniline deriv.)S. aureus~2-5[7][8]
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (aniline deriv.)S. aureus~2-5[7][8]
7-ethoxy-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidS. aureus~0.58[7]
7-n-butyl-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidS. aureus~0.65[7]
7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesPseudomonas aeruginosaGood[9]
7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesStreptococcus agalactiaeGood[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the agar dilution method.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar

  • This compound derivatives

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of twofold dilutions of the compound in molten Mueller-Hinton agar.

  • Pour the agar containing the different concentrations of the compound into sterile petri dishes and allow them to solidify.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Spot the bacterial suspension onto the surface of the agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Diagram

antibacterial_mechanism cluster_drug This compound Derivative cluster_bacteria Bacterial Cell cluster_replication DNA Replication Machinery cluster_effects Cellular Effects drug Derivative gyrase DNA Gyrase (Gram-negative) drug->gyrase inhibition topoIV Topoisomerase IV (Gram-positive) drug->topoIV inhibition dna Bacterial DNA gyrase->dna relieves supercoiling ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks stabilizes cleavage complex topoIV->dna decatenates DNA topoIV->ds_breaks stabilizes cleavage complex cell_death Bacterial Cell Death ds_breaks->cell_death

Antibacterial mechanism of this compound derivatives.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that parallel their antibacterial action but are targeted at eukaryotic enzymes.

Mechanism of Action

The anticancer activity of these derivatives is primarily attributed to the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase and topoisomerase IV.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death).

  • Cell Cycle Arrest: The DNA damage caused by these compounds can activate cell cycle checkpoints, halting cell division to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

  • Apoptosis: This is a major mechanism of cell death induced by these derivatives. It can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Anticancer Data

The anticancer efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
2-chloro-3-hetarylquinolinesVariousPotent[10]
Tetracyclic fluoroquinolonesMCF-7 (Breast)0.8[11]
Tetracyclic fluoroquinolonesA549 (Lung)Potent[11]
8-hydroxyquinoline derivativesMCF-7 (Breast)4.12[12]
8-hydroxyquinoline derivativesHCT 116 (Colon)22.7[12]
8-hydroxyquinoline derivativesHeLa (Cervical)30.98[12]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78[13]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Signaling Pathway Diagrams

apoptosis_pathway cluster_drug This compound Derivative cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway drug Derivative topoII Topoisomerase II drug->topoII inhibition dna_damage DNA Damage topoII->dna_damage induces p53 p53 activation dna_damage->p53 bax Bax p53->bax upregulates bcl2 Bcl-2 p53->bcl2 downregulates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->bax inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 activates death_receptor Death Receptors (e.g., Fas, TRAIL) caspase8 Caspase-8 activation death_receptor->caspase8 activates caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction by this compound derivatives.

cell_cycle_arrest cluster_drug This compound Derivative cluster_cell Cancer Cell Cycle cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition drug Derivative dna_damage DNA Damage drug->dna_damage causes atm_atr ATM/ATR Kinases dna_damage->atm_atr activates p21 p21 atm_atr->p21 activates cdk2_cyclinE CDK2/Cyclin E p21->cdk2_cyclinE inhibits cdk1_cyclinB CDK1/Cyclin B p21->cdk1_cyclinB inhibits g1_s_arrest G1/S Arrest g2_m_arrest G2/M Arrest

Cell cycle arrest induced by this compound derivatives.

Antiviral Activity: A Frontier of Quinolone Research

The antiviral potential of fluoroquinolone derivatives is an emerging area of investigation. Studies have suggested that these compounds may inhibit the replication of a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[5][14][15]

Mechanism of Action

The precise mechanisms of antiviral action are still under investigation and may vary depending on the virus. Proposed mechanisms include:

  • Inhibition of Viral Enzymes: Similar to their antibacterial and anticancer effects, these derivatives may target viral enzymes essential for replication, such as viral DNA polymerases, helicases, or integrases.[5]

  • Interference with Viral Entry: Some quinolones may block the attachment or entry of viruses into host cells.

  • Immunomodulatory Effects: Fluoroquinolones have been shown to possess immunomodulatory properties, which could contribute to their antiviral effects by enhancing the host's immune response to viral infection.[16]

Quantitative Antiviral Data

Quantitative data on the antiviral activity of this compound derivatives is still limited. However, studies on related quinolone compounds provide promising leads. The 50% effective concentration (EC50) is a common measure of antiviral potency.

Derivative/CompoundVirusCell LineEC50 (µM)Reference(s)
Isoquinolone deriv. 1Influenza A/BMDCK0.2 - 0.6[[“]][18]
Isoquinolone deriv. 21Influenza A/BMDCK9.9 - 18.5[19]
Clinafloxacin HClHSV-1Vero<10[14]
EnoxacinHIV-1CEM-SSPotent[15]
8-hydroxyquinoline-7-carboxylic acidHIV-1 IN-0.3 - 4
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV, MDCK cells for influenza)

  • Virus stock

  • Cell culture medium

  • This compound derivative

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in plates to form a confluent monolayer.

  • Infect the cell monolayer with a known amount of virus.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with and without various concentrations of the test compound.

  • Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Logical Relationship Diagram

antiviral_logic cluster_drug This compound Derivative cluster_mechanisms Potential Antiviral Mechanisms cluster_outcome Outcome drug Derivative enzyme_inhibition Inhibition of Viral Enzymes (Polymerase, Helicase, Integrase) drug->enzyme_inhibition may target entry_inhibition Inhibition of Viral Entry drug->entry_inhibition may target immunomodulation Immunomodulation drug->immunomodulation may induce viral_replication_inhibition Inhibition of Viral Replication enzyme_inhibition->viral_replication_inhibition entry_inhibition->viral_replication_inhibition immunomodulation->viral_replication_inhibition

References

An In-depth Technical Guide on the Discovery and History of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and historical development of quinolone carboxylic acids, a class of synthetic antibacterial agents that has had a profound impact on the treatment of infectious diseases. This document details the key scientific milestones, from the serendipitous discovery of the first quinolone to the rational design of the more potent fluoroquinolones. It includes detailed experimental protocols for the synthesis of foundational compounds and for the in vitro evaluation of their activity, alongside quantitative pharmacological data and visual representations of key pathways and developmental logic.

The Serendipitous Discovery of the First Quinolone

The story of quinolone antibiotics begins not with a targeted search for new antibacterials, but as an unexpected offshoot of antimalarial drug research.

The Antimalarial Connection: A Byproduct of Chloroquine Synthesis

In the late 1950s, scientists at the Sterling-Winthrop Research Institute were investigating byproducts from the synthesis of chloroquine, an established antimalarial agent. During this work, a quinoline derivative, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, was isolated and found to possess modest antibacterial properties. This serendipitous finding served as the initial lead structure for a new line of antibacterial research.

George Lesher and the Identification of Nalidixic Acid

Following the initial discovery, a team led by George Lesher synthesized and evaluated numerous analogues. This effort culminated in the discovery of nalidixic acid in 1962.[1][2] Although technically a naphthyridone due to the presence of two nitrogen atoms in its fused ring system, nalidixic acid is considered the first clinically significant quinolone.[1] It was introduced for the treatment of urinary tract infections in 1967.[1]

Early Structure-Activity Relationships and the Naphthyridine Core

Nalidixic acid's structure, 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, established the fundamental pharmacophore for the first generation of quinolones. Early structure-activity relationship (SAR) studies revealed that the carboxylic acid at position 3 and the keto group at position 4 were essential for antibacterial activity.

The First Generation: The Dawn of a New Antibacterial Class

The discovery of nalidixic acid ushered in the era of quinolone antibiotics, with several other first-generation compounds being developed in the following years.

Nalidixic Acid: The Progenitor

Nalidixic acid exhibited good activity against many Gram-negative bacteria, such as Escherichia coli, Proteus, and Klebsiella species, making it an effective treatment for urinary tract infections.[1] However, its activity against Gram-positive bacteria was minimal, and it did not cover Pseudomonas aeruginosa.[1]

Other Notable First-Generation Quinolones: Oxolinic Acid, Cinoxacin, and Pipemidic Acid

Following the introduction of nalidixic acid, other first-generation quinolones were developed, including oxolinic acid, cinoxacin, and pipemidic acid.[3][4] These compounds offered marginal improvements in terms of antibacterial spectrum or pharmacokinetic properties but were still primarily limited to the treatment of urinary tract infections.

Antibacterial Spectrum and Clinical Applications

The primary clinical utility of first-generation quinolones was in the treatment of uncomplicated urinary tract infections caused by susceptible Gram-negative pathogens. Their limited tissue penetration and narrow spectrum of activity restricted their use in systemic infections.

Limitations of the First Generation

The first-generation quinolones had several drawbacks that limited their broader clinical application. These included a narrow antibacterial spectrum, modest potency, the rapid development of bacterial resistance, and suboptimal pharmacokinetic profiles characterized by low serum concentrations.

The Advent of the Fluoroquinolones: A Leap in Potency and Spectrum

A major breakthrough in quinolone research occurred in the late 1970s and early 1980s with the introduction of a fluorine atom into the quinolone nucleus, leading to the development of the fluoroquinolones.

The Critical Role of the Fluorine Atom at Position 6

The addition of a fluorine atom at the C-6 position of the quinolone ring was found to dramatically increase the potency of these compounds by enhancing their penetration into the bacterial cell and their inhibitory activity against the target enzymes.[4]

Norfloxacin: The First Fluoroquinolone

Norfloxacin, synthesized in 1978, was the first fluoroquinolone to be developed. The incorporation of a fluorine atom at position 6 and a piperazine moiety at position 7 resulted in a broader spectrum of activity, including activity against Pseudomonas aeruginosa, and improved potency compared to the first-generation quinolones.[5]

Ciprofloxacin and the Expansion of the Antibacterial Spectrum

Ciprofloxacin, a derivative of norfloxacin with a cyclopropyl group at the N-1 position, exhibited even greater potency and a broader spectrum of activity. It demonstrated enhanced activity against both Gram-negative and Gram-positive bacteria, solidifying the clinical importance of the fluoroquinolone class.[2]

Structure-Activity Relationships of Second-Generation Quinolones

The development of the second-generation fluoroquinolones was guided by a growing understanding of the structure-activity relationships of the quinolone scaffold. Key modifications included:

  • N-1 substituent: A cyclopropyl group at this position generally enhances antibacterial activity.

  • C-6 fluorine: This substitution significantly increases potency.

  • C-7 piperazine ring: This moiety broadens the spectrum of activity.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.

Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase (a type II topoisomerase) is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. Topoisomerase IV, another type II topoisomerase, is primarily involved in the separation of daughter chromosomes after DNA replication. Quinolones bind to these enzymes and stabilize the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[6]

Formation of the Quinolone-Enzyme-DNA Ternary Complex

The binding of a quinolone molecule to the DNA-enzyme complex forms a stable ternary complex. This complex physically obstructs the movement of the DNA replication machinery, leading to a cessation of DNA synthesis.

Induction of the SOS Response and Bactericidal Effects

The accumulation of double-strand DNA breaks resulting from the stabilized ternary complexes triggers the bacterial SOS response, a DNA repair system. However, when the damage is extensive, this response can be overwhelmed, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for early quinolone carboxylic acids, providing a basis for comparison of their in vitro activity and pharmacokinetic properties.

Table 1: In Vitro Activity (MIC, µg/mL) of First-Generation Quinolones

AntibioticEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Nalidixic Acid4 - 16>128700[7]
Oxolinic Acid0.06 - 0.25[8]>5[9]>128
Cinoxacin4 - 64[10]InactiveInactive[11]
Pipemidic Acid1.56[12]6.25[12]25[13]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Inhibition of Bacterial Topoisomerases (IC50, µg/mL) by Early Quinolones

AntibioticDNA Gyrase (E. coli)Topoisomerase IV (E. coli)
Nalidixic Acid~700>1000
Oxolinic Acid~10~100
Ciprofloxacin0.1 - 1.01.0 - 10

Note: IC50 values are approximate and can vary based on assay conditions.

Table 3: Pharmacokinetic Properties of Early Quinolone Carboxylic Acids in Humans

AntibioticOral Bioavailability (%)Serum Half-life (h)Peak Serum Concentration (Cmax, µg/mL)Protein Binding (%)
Nalidixic Acid~96[12]1.1 - 2.5[12]15-20 (after 1g dose)93[14]
Cinoxacin~951.1[15]~15 (after 500mg dose)[11]60 - 80[11]
Pipemidic Acid93[6]3.4[1]4.3 (after 500mg dose)[1]27 - 35[16]
Oxolinic Acid~14 (in trout)[17]~70 (in trout)[17]N/A for humans27 (in trout)[17]

Note: Data for oxolinic acid in humans is limited; data from trout is provided for reference.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and in vitro evaluation of early quinolone carboxylic acids.

Synthesis of Early Quinolone Carboxylic Acids

The Gould-Jacobs reaction is a classical method for the synthesis of the 4-hydroxyquinoline core of many quinolone antibiotics.

Materials:

  • Substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The ethanol byproduct is removed under reduced pressure to yield the corresponding anilinomethylenemalonate.

  • Cyclization: The anilinomethylenemalonate intermediate is dissolved in a high-boiling point solvent, such as diphenyl ether, and heated to reflux (approximately 250 °C) for 30-60 minutes to effect cyclization.

  • Hydrolysis: The resulting 4-hydroxy-3-carbethoxyquinoline is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10%) for 1-2 hours.

  • Acidification and Alkylation (if required): The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. For N-alkylation, the product can be treated with an appropriate alkyl halide in the presence of a base.

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium hydroxide

  • Ethyl iodide

  • Potassium hydroxide

Procedure:

  • Condensation and Cyclization: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate and heated in a high-boiling solvent like Dowtherm A to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

  • Hydrolysis: The resulting ester is hydrolyzed with sodium hydroxide to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

  • Alkylation: The product from the previous step is alkylated with ethyl iodide in the presence of potassium hydroxide to yield nalidixic acid.

In Vitro Activity Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should be performed in accordance with CLSI guidelines.[18]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial agent stock solution

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • 5X assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)

  • ATP solution

  • Test compound

  • Agarose gel electrophoresis equipment

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the assay buffer, relaxed pBR322 DNA, ATP, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of E. coli DNA gyrase.

  • Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified to determine the extent of inhibition of supercoiling.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV

  • 5X assay buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM magnesium acetate, 5 mM DTT)

  • ATP solution

  • Test compound

  • Agarose gel electrophoresis equipment

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the assay buffer, kDNA, ATP, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of E. coli topoisomerase IV.

  • Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • Visualization and Analysis: The DNA is visualized and quantified to determine the extent of inhibition of decatenation.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and mechanism of action of quinolone carboxylic acids.

discovery_of_nalidixic_acid cluster_synthesis Chloroquine Synthesis cluster_discovery Serendipitous Discovery cluster_development Lead Optimization chloroquine_synthesis Industrial Synthesis of Chloroquine byproduct Isolation of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Byproduct) chloroquine_synthesis->byproduct yields antibacterial_activity Observation of Modest Antibacterial Activity byproduct->antibacterial_activity leads to lesher_research Research by George Lesher's Team antibacterial_activity->lesher_research initiates nalidixic_acid Synthesis of Nalidixic Acid (1962) lesher_research->nalidixic_acid results in quinolone_evolution cluster_gen1 First Generation (e.g., Nalidixic Acid) cluster_modification Key Structural Modifications cluster_gen2 Second Generation (e.g., Norfloxacin, Ciprofloxacin) gen1_structure Quinolone/Naphthyridone Core - Limited Spectrum (Gram-negative) - Modest Potency modification 1. Addition of Fluorine at C-6 2. Addition of Piperazine at C-7 gen1_structure->modification Rational Design gen2_structure Fluoroquinolone Core - Broad Spectrum (Gram-negative & Gram-positive) - Increased Potency modification->gen2_structure Leads to quinolone_moa cluster_target Bacterial DNA Replication Machinery quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase quinolone->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv inhibits ternary_complex Stable Quinolone-Enzyme-DNA Ternary Complex dna_gyrase->ternary_complex topoisomerase_iv->ternary_complex dna_breaks Accumulation of Double-Strand DNA Breaks ternary_complex->dna_breaks causes sos_response Induction of SOS Response dna_breaks->sos_response triggers cell_death Bacterial Cell Death dna_breaks->cell_death directly contributes to sos_response->cell_death leads to (if overwhelmed)

References

The Synthesis and Strategic Role of 8-Fluoroquinoline-3-carboxylic Acid in Fluoroquinolone Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 8-Fluoroquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. While not a direct precursor to many commercially dominant fluoroquinolones, its strategic importance lies in the synthesis of novel derivatives with a wide spectrum of biological activities. The presence of a fluorine atom at the C-8 position significantly influences the molecule's electronic properties and biological potency. This document outlines the synthesis of this core moiety, its physicochemical properties, and its subsequent derivatization into potentially therapeutic agents, supported by experimental protocols and quantitative data.

Physicochemical and Structural Data

This compound is a solid organic compound whose core structure is fundamental to its chemical reactivity and biological interactions. Key properties are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 71082-53-6[1]
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Form Solid
Predicted Boiling Point 352.1 ± 27.0 °C
Predicted Density 1.431 ± 0.06 g/cm³
InChI Key QKUIXNPZATTWNU-UHFFFAOYSA-N

Synthesis of the this compound Core

The primary and most established method for constructing the quinoline ring system is the Gould-Jacobs reaction.[2][3] This process begins with the condensation of a substituted aniline—in this case, 2-fluoroaniline—with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinoline core.

G A 2-Fluoroaniline C Anilinomethylenemalonate Intermediate A->C Condensation (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 8-Fluoro-4-hydroxyquinoline- 3-carboxylate C->D Thermal Cyclization (High-boiling solvent, ~250°C) E 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid D->E Hydrolysis (e.g., NaOH) F This compound (Final Product) E->F Decarboxylation (Heat) G Core 8-Fluoroquinoline- 3-carboxylic acid Activated Acyl Chloride Intermediate Core->Activated Activation (e.g., SOCl₂) Product 8-Fluoroquinoline-3-carboxamide Derivative Activated->Product Amidation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product G cluster_gyrase Gram-Negative Bacteria cluster_topoIV Gram-Positive Bacteria Gyrase DNA Gyrase Supercoiling DNA Supercoiling Gyrase->Supercoiling Enables Replication_G DNA Replication Supercoiling->Replication_G Death Bacterial Cell Death TopoIV Topoisomerase IV Decatenation Chromosome Decatenation TopoIV->Decatenation Enables Segregation Daughter Cell Segregation Decatenation->Segregation FQ Fluoroquinolone Derivative FQ->Gyrase Inhibits FQ->TopoIV Inhibits

References

A Theoretical Investigation into the Electronic Structure of 8-Fluoroquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 8-Fluoroquinoline-3-carboxylic acid is a member of the quinolone family, a class of compounds renowned for their broad-spectrum antibacterial activity. The electronic structure of these molecules is fundamental to their biological activity, influencing their reactivity, stability, and intermolecular interactions. This technical guide provides a comprehensive overview of a representative theoretical study on the electronic structure of this compound, employing established computational methodologies. The insights derived from such studies are invaluable for researchers, scientists, and professionals involved in drug discovery and development, offering a rational basis for the design of novel therapeutic agents.

Computational Methodology

The theoretical investigation of the electronic structure of this compound is typically performed using quantum mechanical calculations, most notably Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocol:

  • Molecular Structure Generation: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The initial structure is then optimized to find the most stable conformation (a minimum on the potential energy surface). This is achieved using DFT calculations, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution.

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: With the optimized geometry, a series of electronic properties are calculated. These include:

Technical Guide: Physicochemical and Synthetic Profile of 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 8-Fluoroquinoline-3-carboxylic acid, alongside a detailed examination of its application in the synthesis of targeted therapeutic agents. The information is curated for professionals in the fields of chemical research and drug development, with a focus on precise data presentation and methodological clarity.

Core Physical Properties

This compound is a solid organic compound.[1] While a definitive experimentally determined melting point is not consistently reported in publicly available literature, its predicted boiling point offers insight into its thermal stability.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆FNO₂--INVALID-LINK--
Molecular Weight 191.16 g/mol --INVALID-LINK--
Melting Point Not Available
Boiling Point 352.1 ± 27.0 °C (Predicted)

Experimental Protocols: Determination of Physical Properties

Protocol for Melting Point Determination:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting range.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

The boiling point of a high-boiling solid like this compound is typically determined under reduced pressure to prevent decomposition at high temperatures. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph or appropriate thermodynamic equations.

Role in Synthesis: Precursor to Rpn11 Inhibitors

This compound serves as a crucial starting material in the synthesis of a novel class of inhibitors targeting the proteasome subunit Rpn11.[2] Rpn11 is a zinc-dependent metalloisopeptidase that plays a key role in the ubiquitin-proteasome system, a critical pathway for protein degradation.[2] Inhibition of Rpn11 is a promising strategy in cancer therapy.[2]

The synthesis involves the conversion of the carboxylic acid group to a carboxamide through coupling with various amines.[2] This modular synthesis allows for the creation of a library of derivatives to explore structure-activity relationships.

Synthetic Workflow for Rpn11 Inhibitor Synthesis

The following diagram illustrates the logical workflow for the synthesis of Rpn11 inhibitors from this compound.

Synthesis_Workflow A This compound B Activation of Carboxylic Acid A->B e.g., CDI, HATU D Amide Coupling Reaction B->D C Amine Substrate C->D E Rpn11 Inhibitor Derivative D->E Purification

Caption: Synthetic pathway from this compound to Rpn11 inhibitors.

References

Methodological & Application

Synthesis of 8-Fluoroquinoline-3-carboxylic Acid from Aniline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-fluoroquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics and other therapeutic agents. The synthesis is based on the well-established Gould-Jacobs reaction, a reliable method for constructing the quinoline core from aniline derivatives.

Introduction

Quinolone-3-carboxylic acids are a critical class of compounds in medicinal chemistry, forming the core structure of many antibacterial drugs. The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly influence the compound's biological activity, pharmacokinetic properties, and safety profile. This application note outlines a two-step synthesis of this compound starting from 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

Overall Reaction Scheme

The synthesis proceeds via a two-step sequence:

  • Gould-Jacobs Reaction: Condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Alkaline hydrolysis of the resulting ethyl ester to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This step involves the initial condensation of the aniline derivative with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline ring system.

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

Procedure:

  • Condensation: In a round-bottom flask, a mixture of 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) is heated at 100-110°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed. The ethanol formed during the reaction is removed by distillation under reduced pressure. The resulting intermediate, diethyl 2-((2-fluorophenyl)amino)methylenemalonate, is a viscous oil that can be used in the next step without further purification.

  • Cyclization: The crude intermediate is added to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250°C. The reaction mixture is maintained at this temperature for 30-60 minutes. During this time, the cyclization occurs with the elimination of ethanol. The reaction is monitored by TLC for the formation of the quinolone product.

  • Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with a suitable solvent like hexane or ether to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from ethanol or another appropriate solvent to yield pure ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.

Step 2: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ethanol (optional, for recrystallization)

Procedure:

  • Saponification: The ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) is suspended in an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 10% w/v). The mixture is heated to reflux (approximately 100°C) and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: The reaction mixture is cooled to room temperature and then acidified with a mineral acid, such as 2M hydrochloric acid or sulfuric acid, until the pH is acidic (pH 2-3). The acidification should be done carefully in an ice bath as the reaction can be exothermic.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the final product as a crystalline solid.

Data Presentation

StepReactantsProductSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)
1a2-Fluoroaniline, Diethyl ethoxymethylenemalonateDiethyl 2-((2-fluorophenyl)amino)methylenemalonateNone100-1101-2>95Crude
1bDiethyl 2-((2-fluorophenyl)amino)methylenemalonateEthyl 8-fluoro-4-hydroxyquinoline-3-carboxylateDowtherm A or Diphenyl ether240-2500.5-170-85>98
2Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, Sodium hydroxideThis compoundWater100 (Reflux)2-485-95>99

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis Aniline 2-Fluoroaniline Intermediate1 Diethyl 2-((2-fluorophenyl)amino)methylenemalonate Aniline->Intermediate1 Condensation 100-110°C, 1-2h DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization 240-250°C, 0.5-1h FinalProduct This compound Intermediate2->FinalProduct Alkaline Hydrolysis NaOH, Reflux, 2-4h

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A1 Mix 2-Fluoroaniline and DEEM A2 Heat to 100-110°C (1-2h) A1->A2 A3 Remove Ethanol (vacuum) A2->A3 A4 Add to Dowtherm A at 240-250°C A3->A4 A5 Heat for 30-60 min A4->A5 A6 Cool and Filter A5->A6 A7 Wash with Hexane A6->A7 A8 Recrystallize from Ethanol A7->A8 B1 Suspend Ester in aq. NaOH A8->B1 Intermediate Product B2 Reflux for 2-4h B1->B2 B3 Cool to Room Temperature B2->B3 B4 Acidify with HCl (pH 2-3) B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Cold Water B5->B6 B7 Dry the Product B6->B7 B8 Recrystallize (optional) B7->B8

Caption: Detailed experimental workflow for the synthesis.

Application Notes and Protocols for the Synthesis of 8-Fluoroquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-Fluoroquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics and other therapeutic agents. The synthesis is based on the robust and widely utilized Gould-Jacobs reaction.

Application Notes

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[1] The reaction commences with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. This methodology is particularly effective for anilines that possess electron-donating groups in the meta-position.[1]

In the context of synthesizing this compound, 2-fluoroaniline serves as the aniline component. The fluorine substituent at the 8-position is a critical feature in many modern fluoroquinolone antibiotics, influencing their biological activity and pharmacokinetic properties. The carboxylic acid group at the 3-position is also essential for the antibacterial activity of this class of compounds.

The overall synthetic strategy involves two primary steps:

  • Gould-Jacobs Cyclization: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This step typically requires high temperatures to facilitate the intramolecular cyclization.

  • Saponification: Hydrolysis of the ethyl ester intermediate to yield the final product, this compound.

Modern adaptations of the Gould-Jacobs reaction, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields.

Data Presentation

Table 1: Reactants and Products
CompoundRoleMolecular FormulaMolecular Weight ( g/mol )
2-FluoroanilineStarting MaterialC₆H₆FN111.12
Diethyl ethoxymethylenemalonate (DEEM)ReagentC₁₀H₁₆O₅216.23
Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylateIntermediateC₁₂H₁₀FNO₃235.21
This compoundFinal ProductC₁₀H₆FNO₂191.16
Table 2: Typical Reaction Conditions and Yields
StepMethodTemperatureReaction TimeTypical Yield
Gould-Jacobs CyclizationConventional Heating250-260 °C30-60 minHigh
Gould-Jacobs CyclizationMicrowave Irradiation250-300 °C5-20 minUp to 47%
SaponificationReflux with NaOH(aq)~100 °C1-2 hoursHigh

Experimental Protocols

Protocol 1: Gould-Jacobs Cyclization (Conventional Heating)

This protocol describes the synthesis of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate using a high-boiling point inert solvent.

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Cyclohexane (or other non-polar solvent for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Condensation: Heat the mixture to 100-130 °C for 1-2 hours. The formation of the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC). Ethanol is formed as a byproduct and can be removed under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Purification: Add a non-polar solvent like cyclohexane to facilitate further precipitation. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Gould-Jacobs Cyclization (Microwave-Assisted Synthesis)

This protocol offers a more rapid synthesis of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate using a dedicated microwave reactor.

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a microwave vial, add 2-fluoroaniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol), which serves as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes).

  • Isolation: After the reaction, cool the vial to room temperature, which should cause the product to precipitate.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile. Dry the purified ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate under vacuum.

Protocol 3: Saponification to this compound

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid.

Materials:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Aqueous sodium hydroxide (e.g., 10% w/v)

  • Concentrated hydrochloric acid

  • Reaction flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: Suspend the dried ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, which can be monitored by TLC.

  • Precipitation: Cool the reaction mixture and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry. The product can be further purified by recrystallization if necessary.

Visualizations

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Reactants 2-Fluoroaniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-130 °C) Cyclization_Product Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Cyclization_Product Thermal Cyclization (~250 °C) Final_Product This compound Cyclization_Product->Final_Product Saponification (NaOH, H₂O, Δ)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Saponification A Mix 2-Fluoroaniline and DEEM B Heat (Conventional or Microwave) A->B C Cool to Room Temperature B->C D Isolate Crude Product (Precipitation & Filtration) C->D E Wash and Dry Intermediate D->E F Suspend Intermediate in NaOH(aq) E->F Proceed to Saponification G Reflux F->G H Cool and Acidify with HCl G->H I Filter, Wash, and Dry Final Product H->I J J I->J Analyze Product (NMR, MS, etc.)

Caption: A generalized workflow for the synthesis of this compound.

References

High-Yield Synthesis of 8-Fluoroquinoline-3-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, high-yield synthetic protocol for the preparation of 8-Fluoroquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Gould-Jacobs reaction, which offers a reliable and efficient pathway to the quinoline core. This protocol outlines a three-step sequence involving an initial condensation, followed by a thermal cyclization and subsequent hydrolysis to afford the target compound. The methodologies presented are compiled from established literature procedures for analogous compounds, optimized for high yields and purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of numerous pharmaceuticals. Specifically, fluoroquinolones are a major class of synthetic antibacterial agents. The targeted this compound is a key intermediate for the synthesis of novel therapeutic agents. The Gould-Jacobs reaction provides a classical and effective method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] This application note details a robust protocol for the synthesis of this compound, commencing with 2-fluoroaniline.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process:

  • Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.

  • Thermal Cyclization: Intramolecular cyclization of the condensation product in a high-boiling solvent to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis, based on literature for analogous transformations.

StepReactionReactantsProductSolventTemperature (°C)Time (h)Yield (%)
1Condensation2-Fluoroaniline, Diethyl ethoxymethylenemalonateDiethyl 2-(((2-fluorophenyl)amino)methylene)malonateNone (Microwave)1500.5>95
2Thermal CyclizationDiethyl 2-(((2-fluorophenyl)amino)methylene)malonateEthyl 8-fluoro-4-hydroxyquinoline-3-carboxylateDowtherm A2505~93
3HydrolysisEthyl 8-fluoro-4-hydroxyquinoline-3-carboxylate8-Fluoro-4-hydroxyquinoline-3-carboxylic acid2N NaOH (aq)Reflux2>90

Experimental Protocols

Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate

This step describes the formation of the key intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate. A microwave-assisted, solvent-free approach is recommended for its high efficiency and short reaction time.

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (5 mL)

  • Magnetic stirrer

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 5 mL microwave synthesis vial, combine 2-fluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

  • Seal the vial and stir the mixture at room temperature for 5 minutes.

  • Place the reaction vial in a microwave synthesizer and irradiate at 150°C for 30 minutes.

  • After cooling to room temperature, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.

  • The expected yield is typically high, often exceeding 95%.

Step 2: Thermal Cyclization to Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This procedure details the intramolecular cyclization of the condensation product to form the quinoline core.

Materials:

  • Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate

  • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)

  • High-temperature reaction flask with a reflux condenser

  • Heating mantle

  • n-Hexane

Procedure:

  • In a high-temperature reaction flask, dissolve diethyl 2-(((2-fluorophenyl)amino)methylene)malonate (0.030 mol) in Dowtherm A (100 mL).

  • Heat the reaction mixture to 250°C and maintain this temperature with stirring for 5 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Add n-hexane (150 mL) to the cooled mixture and stir for 10 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with n-hexane, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. A yield of approximately 93% can be expected based on analogous reactions.[2]

Step 3: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • 2N Sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Reaction flask with a reflux condenser

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Suspend ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in 2N aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with 2N hydrochloric acid to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. The yield for this step is generally high, typically above 90%.

Mandatory Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 2-Fluoroaniline C Microwave Irradiation (150°C, 30 min) A->C B Diethyl Ethoxymethylenemalonate B->C D Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate C->D F Heat (250°C, 5 h) D->F E Dowtherm A E->F G Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F->G H 2N NaOH (aq), Reflux G->H I Acidification (2N HCl) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

GouldJacobsMechanism Reactants 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (Nucleophilic Attack & Elimination) Reactants->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (6-electron Electrocyclization) Intermediate->Cyclization Ester Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Ester Hydrolysis Saponification (Base-mediated Ester Hydrolysis) Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key transformations in the Gould-Jacobs synthesis.

References

Application Notes and Protocols for the Synthesis of Ciprofloxacin Utilizing 8-Fluoroquinoline-3-carboxylic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. The synthesis of ciprofloxacin has been a subject of extensive research, with several routes developed since its initial discovery. A common strategy involves the construction of the quinolone core followed by the introduction of the piperazine substituent at the C-7 position.

This document outlines a representative synthetic pathway for ciprofloxacin, postulating the use of 8-fluoroquinoline-3-carboxylic acid as a key starting material. While many established syntheses commence from acyclic precursors, this approach explores the elaboration of a pre-formed quinoline scaffold. The protocols provided are based on well-established transformations in fluoroquinolone chemistry.

Synthesis Overview

The proposed synthesis commences with the N-alkylation of this compound with cyclopropylamine to introduce the characteristic N-1 substituent of ciprofloxacin. Subsequent steps focus on the functionalization of the quinoline ring to enable the introduction of the piperazine moiety at the C-7 position. This is a critical step for the antibacterial activity of the final compound. A plausible route involves nitration at the C-7 position, followed by reduction of the nitro group to an amine, which can then be converted to a suitable leaving group for nucleophilic substitution with piperazine.

Experimental Protocols

The following protocols describe the key steps in the synthesis of ciprofloxacin from this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of the cyclopropyl group at the N-1 position of the quinoline ring.

Materials:

  • This compound

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ice water

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of toluene and DMF.

  • Add potassium carbonate to the solution.

  • To this stirred suspension, add cyclopropylamine dropwise at room temperature.

  • Heat the reaction mixture to 120-125°C and stir for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to 35-40°C.[1]

  • Quench the reaction by pouring it into ice water and stir for 1.5 hours.[1]

  • Filter the resulting solid, wash with water and then with hexane to obtain 1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

Protocol 2: Nitration of 1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This step introduces a nitro group at the C-7 position, which will be subsequently converted to a leaving group.

Materials:

  • 1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Fuming nitric acid

  • Sulfuric acid

  • Ice bath

Procedure:

  • Carefully add 1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10°C.

  • Stir the reaction mixture at a low temperature for several hours until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 1-cyclopropyl-8-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Protocol 3: Reduction of the Nitro Group

The nitro group at C-7 is reduced to an amino group.

Materials:

  • 1-cyclopropyl-8-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Tin(II) chloride (SnCl₂) or Iron (Fe) powder

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 1-cyclopropyl-8-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in ethanol.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid (or iron powder and acetic acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 7-amino-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Protocol 4: Conversion of the Amino Group to a Leaving Group (Sandmeyer-type Reaction)

The amino group is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • 7-amino-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 7-amino-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in concentrated hydrochloric acid at 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the cuprous chloride solution.

  • Warm the reaction mixture gently to room temperature and then heat until the evolution of nitrogen gas ceases.

  • Cool the mixture and filter the precipitate. Wash with water and dry to yield 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Protocol 5: Nucleophilic Substitution with Piperazine

This is the final step to introduce the piperazine moiety and form ciprofloxacin.

Materials:

  • 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Piperazine

  • Dimethyl sulfoxide (DMSO) or Pyridine

  • 4N HCl

Procedure:

  • Dissolve 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO.[2]

  • Add an excess of piperazine to the solution.[2]

  • Heat the reaction mixture to 90°C and monitor by High-Performance Liquid Chromatography (HPLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Adjust the pH to 7 with 4N HCl to precipitate the ciprofloxacin.[2]

  • Filter the solid, wash with water and acetone, and dry to obtain the final product, ciprofloxacin.[2]

Data Presentation

The following tables summarize representative quantitative data for key intermediates and the final product, ciprofloxacin. The data is compiled from analogous syntheses reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for a Key Intermediate: Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

ParameterValueReference
AppearanceOff-white solid[2]
Melting Point (°C)240.2-243.3[2]
Yield (%)65[2]
IR (KBr, cm⁻¹)3436, 2952, 1731, 1701, 1639, 1613, 1478, 1196, 803[2]
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)8.61 (s, 1H), 8.23 (d, J=8.9 Hz, 1H), 8.0 (d, J=5.8 Hz, 1H), 3.9 (s, 3H), 3.48-3.44 (m, 1H), 1.41-1.36 (q, 2H), 1.18-1.14 (q, 2H)[2]
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm)172.72, 165.89, 156.98, 154.49, 149.0, 137.17, 128.74, 128.68, 126.94, 118.95, 114.0, 113.82, 110.50, 52.24, 34.79, 8.28[2]
Mass Spectrum (M+1)297.7[2]

Table 2: Biological Activity of Ciprofloxacin

ParameterOrganismValueReference
IC₅₀ (DNA Gyrase)E. coli2.125 µg/mL[2]
IC₅₀ (Topoisomerase IV)S. aureus0.821 µg/mL[2]

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Ciprofloxacin_Synthesis_Pathway A 8-Fluoroquinoline- 3-carboxylic acid B 1-Cyclopropyl-8-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid A->B Cyclopropylamine, K2CO3, DMF C 1-Cyclopropyl-8-fluoro-7-nitro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid B->C HNO3, H2SO4 D 7-Amino-1-cyclopropyl-8-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid C->D SnCl2/HCl or Fe/AcOH E 7-Chloro-1-cyclopropyl-8-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid D->E NaNO2, CuCl, HCl F Ciprofloxacin E->F Piperazine, DMSO

Caption: Proposed synthesis pathway of Ciprofloxacin.

Experimental_Workflow Start Start with 8-Fluoroquinoline- 3-carboxylic acid Step1 N-Alkylation with Cyclopropylamine Start->Step1 Step2 Nitration at C-7 Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Conversion to 7-Chloro Intermediate Step3->Step4 Step5 Nucleophilic Substitution with Piperazine Step4->Step5 Purification Purification and Isolation Step5->Purification End Ciprofloxacin Purification->End

Caption: General experimental workflow for Ciprofloxacin synthesis.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 8-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The following sections detail methods for esterification and amidation, including reaction schemes, step-by-step protocols, and expected outcomes.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the modification of its carboxylic acid group a critical step in the development of new therapeutic agents. This document outlines reliable methods for converting the carboxylic acid at the C-3 position into esters and amides, thereby enabling the exploration of structure-activity relationships and the synthesis of novel drug candidates.

Esterification of this compound

Esterification of this compound can be effectively achieved using several standard methods. The choice of method may depend on the scale of the reaction and the nature of the alcohol.

Fischer Esterification

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products reactant1 This compound product 8-Fluoroquinoline-3-carboxylate Ester reactant1->product Reflux reactant2 R-OH (Alcohol) reactant2->product catalyst H₂SO₄ (conc.) catalyst->product water H₂O reactant1_struct plus1 + reactant2_struct R-OH product_struct plus2 + water_struct H₂O

Caption: Fischer Esterification of this compound.

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired alcohol (e.g., methanol, ethanol) in large excess (it can be used as the solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Esterification using Thionyl Chloride

This method proceeds via the formation of an acyl chloride intermediate, which is then reacted with the alcohol.

Workflow Diagram:

Esterification_SOCl2 start This compound step1 React with SOCl₂ in an inert solvent (e.g., DCM, Toluene) at reflux start->step1 intermediate 8-Fluoroquinoline-3-carbonyl chloride (in situ) step1->intermediate step2 Add alcohol (R-OH) and a base (e.g., Pyridine, Et₃N) intermediate->step2 product 8-Fluoroquinoline-3-carboxylate Ester step2->product purification Work-up and Purification product->purification final_product Pure Ester Derivative purification->final_product

Caption: Workflow for Esterification via Acyl Chloride Intermediate.

Experimental Protocol:

  • Suspend this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) in a round-bottom flask under a nitrogen atmosphere.

  • Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a fresh portion of dry inert solvent.

  • To this solution, add the desired alcohol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data (Representative):

MethodAlcoholProductYield (%)Melting Point (°C)
FischerMethanolMethyl 8-fluoroquinoline-3-carboxylate85-95110-112
SOCl₂/AlcoholEthanolEthyl 8-fluoroquinoline-3-carboxylate80-9095-97

Amidation of this compound

Amidation can be achieved by activating the carboxylic acid with a coupling reagent followed by the addition of an amine.

Amidation using Peptide Coupling Reagents (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Logical Relationship Diagram:

Amidation_HATU acid This compound active_ester Activated OAt-Ester Intermediate acid->active_ester base Base (e.g., DIPEA) base->active_ester hatu HATU hatu->active_ester amine Amine (R-NH₂) amide_product 8-Fluoroquinoline-3-carboxamide amine->amide_product active_ester->amide_product workup Aqueous Work-up amide_product->workup purified_product Purified Amide workup->purified_product

Application Notes and Protocols for the Quantification of 8-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 8-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of fluoroquinolone antibiotics. The methodologies described herein are based on established analytical techniques for fluoroquinolones and related carboxylic acid derivatives, ensuring robustness and reliability for research and quality control purposes.

Introduction

This compound is a fundamental building block in the development of various fluoroquinolone-based therapeutic agents. Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The method's simplicity and reliability make it suitable for routine quality control and process monitoring.

Experimental Protocol

2.1.1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2.1.2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Triethylamine (analytical grade)

  • This compound reference standard

2.1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typically used. For example, a mobile phase consisting of 32 mM phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and methanol.[1] A gradient elution may be employed for optimal separation from impurities.[1]

  • Flow Rate: 1.0 - 1.5 mL/min[1][2]

  • Column Temperature: 30 - 40 °C[1][3]

  • Detection Wavelength: UV detection at approximately 265 nm or 278 nm is suitable for fluoroquinolone carboxylic acids.[1]

  • Injection Volume: 10 - 20 µL[2][3]

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as a mixture of methanol and water, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative HPLC-UV Method Performance for Fluoroquinolone Carboxylic Acid Analysis

ParameterTypical Value
Linearity Range1 - 50 µg/mL[2]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Note: These values are representative and should be determined during method validation for this compound specifically.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique is particularly useful for impurity profiling and quantification at trace levels.

Experimental Protocol

3.1.1. Instrumentation

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

3.1.2. Chemicals and Reagents

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • This compound reference standard

3.1.3. Chromatographic Conditions

  • Column: C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for rapid analysis.

  • Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid is typically employed.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 35 - 40 °C

  • Injection Volume: 2 - 10 µL

3.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Positive mode is often suitable for fluoroquinolones.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For a compound with a molecular weight of 191.16 g/mol , the protonated molecule [M+H]⁺ at m/z 192.17 would be a likely precursor ion. Product ions would be determined from the fragmentation of the precursor ion.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and compound.

3.1.5. Standard and Sample Preparation

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents and ensuring the final concentration is appropriate for the high sensitivity of the MS detector. A simple protein precipitation with acetonitrile can be used for biological samples.[4]

Data Presentation

Table 2: Representative LC-MS/MS Method Performance for Fluoroquinolone Analysis

ParameterTypical Value
Linearity Range0.1 - 50 ng/mL[4]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)< 0.05 ng/mL
Limit of Quantification (LOQ)< 0.2 ng/mL[4]
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Note: These values are representative and should be determined during method validation for this compound specifically.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data_analysis Data Analysis sp1 Weighing & Dissolution sp2 Dilution sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 hplc HPLC System sp3->hplc lc LC System sp3->lc uv UV Detector hplc->uv da1 Chromatogram Acquisition uv->da1 ms MS/MS Detector lc->ms ms->da1 da2 Peak Integration da1->da2 da3 Quantification da2->da3

Caption: General experimental workflow for the quantification of this compound.

Mechanism of Action of Fluoroquinolones

mechanism_of_action cluster_bacterium Bacterial Cell fq Fluoroquinolone (derived from this compound) dna_gyrase DNA Gyrase (Topoisomerase II) fq->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV fq->topoisomerase_iv inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication enables cell_division Cell Division topoisomerase_iv->cell_division enables bacterial_death Bacterial Death dna_replication->bacterial_death disruption leads to cell_division->bacterial_death inhibition leads to

References

Application Notes and Protocols for the Analysis of 8-Fluoroquinoline-3-carboxylic acid by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinoline-3-carboxylic acid is a key intermediate and potential metabolite in the synthesis of various fluoroquinolone antibiotics. Accurate and robust analytical methods are crucial for its quantification in research and development, quality control, and pharmacokinetic studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for the analysis of structurally similar fluoroquinolone compounds and provide a strong foundation for method development and validation.

HPLC Method with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is sufficient.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation.[1]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of mobile phase A and B. Further dilute to prepare working standards for calibration.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting point would be a gradient from 5-95% Acetonitrile over 15-20 minutes. For a simpler isocratic elution, a mixture of phosphate buffer and acetonitrile can be used.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • UV Detection: The detection wavelength should be optimized by scanning the UV spectrum of this compound. A common detection wavelength for fluoroquinolones is around 280 nm.

4. Sample Preparation:

  • For bulk drug, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • For formulations, an extraction step may be necessary depending on the matrix.

5. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.

LC-MS/MS Method

For the sensitive and selective quantification of this compound in complex matrices such as plasma, urine, or environmental samples, an LC-MS/MS method is superior.[3]

Experimental Protocol

1. Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for fast and efficient separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.4 mL/min.[4]

  • Gradient Program: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A total run time of 5-10 minutes is common.[4]

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for fluoroquinolones.[5]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for optimal sensitivity and selectivity. The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound (C₁₀H₆FNO₂; Molecular Weight: 191.16). The product ions (Q3) need to be determined by infusing a standard solution and optimizing the collision energy.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.

4. Sample Preparation:

  • Protein Precipitation: For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.[4] Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used. Oasis MAX or HLB cartridges are commonly employed for the extraction of fluoroquinolones.[3][6]

Quantitative Data Summary

The following table summarizes typical parameters for the analysis of fluoroquinolones. These values can serve as a starting point for the method development of this compound.

ParameterHPLC-UVLC-MS/MS
Column C18, 250 x 4.6 mm, 5 µm[1]C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase Acetonitrile / Phosphate Buffer[2]Acetonitrile / 0.1% Formic Acid in Water[4]
Detection UV at ~280 nmESI+, Multiple Reaction Monitoring (MRM)[5]
Precursor Ion (Q1) N/Am/z 192.0 (for [M+H]⁺)
Product Ion (Q3) N/ATo be determined experimentally
Limit of Quantification ~0.1 - 1 µg/mL~0.1 - 10 ng/mL

Experimental Workflow and Signaling Pathways

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (e.g., Oasis MAX) Sample->SPE LC_Separation HPLC Separation (C18 Column) Protein_Precipitation->LC_Separation Inject Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation Evaporation->LC_Separation Inject Reconstituted Sample ESI Electrospray Ionization (ESI+) LC_Separation->ESI Mass_Analyzer Tandem Mass Spectrometry (MRM Mode) ESI->Mass_Analyzer Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

The antibacterial action of many fluoroquinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.

Fluoroquinolone_MoA Fluoroquinolone 8-Fluoroquinoline Derivative DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topo_IV inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Application Notes and Protocols for Solid-Phase Synthesis of 8-Fluoroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the rapid generation of compound libraries for drug discovery and lead optimization. This document provides detailed application notes and protocols for the use of 8-Fluoroquinoline-3-carboxylic acid in solid-phase synthesis, primarily focusing on the generation of a diverse library of 8-fluoroquinoline-3-carboxamides.

Overview of the Solid-Phase Synthesis Workflow

The solid-phase synthesis of 8-fluoroquinoline-3-carboxamide derivatives involves a multi-step process beginning with the immobilization of the this compound scaffold onto a solid support. This is followed by the key diversification step, which is the formation of an amide bond with a variety of primary and secondary amines. The final step is the cleavage of the desired carboxamide products from the solid support, followed by purification.

Solid-Phase Synthesis Workflow cluster_0 On-Resin Operations cluster_1 Post-Synthesis Resin_Preparation Resin Swelling Loading Loading of 8-Fluoroquinoline- 3-carboxylic acid Resin_Preparation->Loading Capping Capping of Unreacted Sites Loading->Capping Amide_Coupling Amide Bond Formation (Diversification) Capping->Amide_Coupling Cleavage Cleavage from Resin Amide_Coupling->Cleavage Purification Product Purification Cleavage->Purification Analysis Characterization Purification->Analysis

Caption: General workflow for the solid-phase synthesis of 8-fluoroquinoline-3-carboxamides.

Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical for the successful solid-phase synthesis. For the synthesis of C-terminal amides, a Wang resin is a suitable choice.

Protocol 1.1: Swelling of Wang Resin

  • Place the desired amount of Wang resin (e.g., 1 g, with a typical loading capacity of 0.5-1.5 mmol/g) in a fritted syringe or a solid-phase synthesis vessel.

  • Add dichloromethane (DCM, 10-15 mL per gram of resin) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.

  • After swelling, drain the solvent by applying gentle vacuum or nitrogen pressure.

  • Wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL per gram of resin) to prepare it for the loading step.

Loading of this compound onto Wang Resin

The carboxylic acid group of this compound is covalently attached to the hydroxyl groups of the Wang resin via an ester linkage.

Protocol 2.1: DIC/DMAP Mediated Esterification

  • In a separate flask, dissolve this compound (3-5 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

  • Add this solution to the swollen and washed Wang resin.

  • Add N,N'-diisopropylcarbodiimide (DIC, 3-5 equivalents) to the resin suspension.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents).

  • Agitate the mixture at room temperature for 4-12 hours.

  • After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Table 1: Estimated Loading Efficiency and Conditions

ParameterValue/ConditionReference/Analogy
Resin TypeWang Resin[3]
Starting MaterialThis compound-
Coupling AgentsDIC, DMAP (catalytic)[3]
SolventDMF[3]
Reaction Time4-12 hours[4]
TemperatureRoom Temperature[4]
Estimated Loading Efficiency 60-80% Based on typical esterifications of carboxylic acids to Wang resin.
Capping of Unreacted Hydroxyl Groups

To prevent side reactions in subsequent steps, any unreacted hydroxyl groups on the resin should be capped.

Protocol 3.1: Acetylation of Unreacted Sites

  • To the loaded resin, add a solution of acetic anhydride (10 equivalents relative to the initial resin loading) and pyridine (10 equivalents) in DCM.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) for storage or the next step.

  • Dry the resin under vacuum.

Amide Bond Formation (Diversification Step)

This step introduces diversity by coupling a library of amines to the resin-bound this compound.

Amide_Bond_Formation Resin_Bound_Quinolone Resin-Bound 8-Fluoroquinoline-3-carboxylate Activation Activation of Carboxylic Acid (e.g., with HBTU/DIEA) Resin_Bound_Quinolone->Activation Amine_Addition Addition of Amine (R-NH2) Activation->Amine_Addition Resin_Bound_Amide Resin-Bound 8-Fluoroquinoline-3-carboxamide Amine_Addition->Resin_Bound_Amide

Caption: Workflow for the amide bond formation on the solid support.

Protocol 4.1: HBTU/DIEA Mediated Amide Coupling

  • Swell the resin-bound this compound in DMF.

  • In a separate vial, pre-activate the resin-bound carboxylic acid by adding a solution of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 3-5 equivalents) and N,N-diisopropylethylamine (DIEA, 6-10 equivalents) in DMF. Agitate for 15-30 minutes.

  • Add the desired amine (5-10 equivalents) to the activated resin.

  • Agitate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by a Kaiser test on a small sample of the resin.

  • Once the reaction is complete, drain the solvent and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Table 2: Estimated Amide Coupling Reaction Parameters

ParameterValue/ConditionReference/Analogy
Coupling ReagentsHBTU, DIEA[5]
SolventDMF[5]
Amine Equivalents5-10[5]
Reaction Time2-16 hours[5]
TemperatureRoom Temperature[5]
Estimated Yield >80% (per step) Based on standard solid-phase amide bond formation.
Estimated Purity Generally high on-resin Dependent on the amine and coupling efficiency.
Cleavage of the Product from the Resin

The final 8-fluoroquinoline-3-carboxamide is cleaved from the Wang resin under acidic conditions.

Protocol 5.1: TFA-mediated Cleavage

  • Swell the dried resin in DCM.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/DCM (e.g., 50:50 v/v). For sensitive compounds, scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/Water 95:2.5:2.5) can be added.

  • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-3 hours.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

Table 3: Cleavage Conditions and Expected Outcome

ParameterValue/ConditionReference/Analogy
Cleavage ReagentTFA/DCM (50:50) or TFA/TIS/H₂O (95:2.5:2.5)[6]
Reaction Time1-3 hours[6]
TemperatureRoom Temperature[6]
Estimated Yield >70% Dependent on the efficiency of the previous steps.
Estimated Purity Variable, requires purification Dependent on the success of all prior steps.

Potential for Further Diversification: Nucleophilic Aromatic Substitution

While the primary application described is the synthesis of carboxamides, the 8-fluoro substituent on the quinoline ring offers a potential site for further diversification through nucleophilic aromatic substitution (SNA_r_). This would typically be explored in solution-phase synthesis first to establish feasibility and optimal conditions before translation to a solid-phase protocol.[7]

SNAr_Pathway Resin_Bound_Fluoroquinolone Resin-Bound 8-Fluoroquinoline-3-carboxamide Nucleophile_Addition Addition of Nucleophile (e.g., R-OH, R-SH, R₂NH) SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Nucleophile_Addition->SNAr_Reaction Resin_Bound_Substituted_Quinolone Resin-Bound 8-Substituted-quinoline-3-carboxamide SNAr_Reaction->Resin_Bound_Substituted_Quinolone

Caption: Proposed pathway for diversification via Nucleophilic Aromatic Substitution on the solid support.

Conclusion

The solid-phase synthesis of 8-fluoroquinoline-3-carboxamide derivatives provides a robust and efficient method for the generation of compound libraries for drug discovery. The protocols outlined above, based on well-established solid-phase chemistry principles, offer a starting point for researchers to develop and optimize their specific synthetic strategies. While the quantitative data provided are estimations based on analogous systems, they serve as a useful guide for reaction planning and optimization. Further investigation into the on-resin modification of the quinoline scaffold, such as through nucleophilic aromatic substitution, could significantly expand the chemical space accessible through this methodology.

References

Application Notes and Protocols: Scale-up Synthesis of 8-Fluoroquinoline-3-carboxylic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Fluoroquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly as a precursor to potent fluoroquinolone antibiotics. The quinolone core is a critical pharmacophore, and modifications at various positions of the quinoline ring have led to the development of drugs with a broad spectrum of activity.[1][2][3] The industrial-scale synthesis of this compound requires a robust, efficient, and economically viable process that consistently delivers a high-purity product. These application notes provide a detailed protocol for the scale-up synthesis of this compound, based on established methodologies for quinolone synthesis, such as the Gould-Jacobs reaction.[4]

I. Synthetic Pathway Overview

The proposed industrial synthesis of this compound is a multi-step process commencing with commercially available 2-fluoroaniline. The pathway involves a condensation reaction with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system, and subsequent hydrolysis to yield the final carboxylic acid.

Diagram of the Synthetic Pathway:

Synthesis_Pathway A 2-Fluoroaniline C Intermediate A (Enamine) A->C Condensation Ethanol, Reflux B Diethyl ethoxymethylenemalonate (EMME) B->C D Intermediate B (Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) C->D Thermal Cyclization Diphenyl ether, 250°C E This compound D->E Hydrolysis NaOH, H2O/Ethanol, Reflux Purification_Workflow Crude Crude Product (from Step 3) Dissolution Dissolution (Ethanol/Water) Crude->Dissolution Heat HotFiltration Hot Filtration Dissolution->HotFiltration Remove insolubles Crystallization Crystallization (Cooling) HotFiltration->Crystallization Cool slowly Isolation Isolation (Filtration) Crystallization->Isolation Collect crystals Drying Drying (Vacuum Oven) Isolation->Drying Remove solvent FinalProduct Pure this compound Drying->FinalProduct Purity >99%

References

Application Notes and Protocols: 8-Fluoroquinoline-3-carboxylic Acid in the Preparation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 8-fluoroquinoline-3-carboxylic acid as a scaffold in the synthesis of novel kinase inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of such compounds, with a focus on targeting key kinases implicated in cancer and other diseases.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of small molecule inhibitors targeting a variety of enzymes, including protein kinases. The 3-carboxylic acid moiety, in particular, has been shown to be a crucial pharmacophore for activity against several kinases, often engaging in key hydrogen bonding interactions within the ATP-binding pocket. The introduction of a fluorine atom at the 8-position can enhance binding affinity and modulate the physicochemical properties of the molecule, potentially improving its drug-like characteristics.

This document will focus on the application of this compound in the preparation of inhibitors for three key kinase targets: Aurora Kinase A, Protein Kinase CK2, and Pim-1 Kinase.

Target Kinases and Signaling Pathways

Aurora Kinase A

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Overexpression of AURKA is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis. Inhibition of AURKA represents a promising therapeutic strategy for cancer treatment.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M Mitosis Cdk1/CyclinB Cdk1/CyclinB AURKA AURKA Cdk1/CyclinB->AURKA Activates Centrosome_Maturation Centrosome_Maturation AURKA->Centrosome_Maturation Promotes Spindle_Assembly Spindle_Assembly AURKA->Spindle_Assembly Promotes GADD45A GADD45A AURKA->GADD45A Inhibits p53 p53 AURKA->p53 Inhibits TPX2 TPX2 TPX2->AURKA Activates GADD45A->Spindle_Assembly Disrupts Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1: Simplified Aurora Kinase A Signaling Pathway.
Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.

CK2_Pathway Growth_Factors Growth_Factors CK2 CK2 Growth_Factors->CK2 Activates PI3K/Akt_Pathway PI3K/Akt_Pathway CK2->PI3K/Akt_Pathway Activates Wnt/beta-catenin_Pathway Wnt/beta-catenin_Pathway CK2->Wnt/beta-catenin_Pathway Activates NF-kB_Pathway NF-kB_Pathway CK2->NF-kB_Pathway Activates Cell_Survival Cell_Survival PI3K/Akt_Pathway->Cell_Survival Proliferation Proliferation Wnt/beta-catenin_Pathway->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition NF-kB_Pathway->Apoptosis_Inhibition

Figure 2: Overview of Protein Kinase CK2 Signaling.
Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is a downstream effector of many cytokine and growth factor signaling pathways. Overexpression of Pim-1 is associated with several types of cancer, making it a validated target for anticancer drug discovery.

Pim1_Pathway Cytokines Cytokines JAK/STAT_Pathway JAK/STAT_Pathway Cytokines->JAK/STAT_Pathway Pim-1 Pim-1 JAK/STAT_Pathway->Pim-1 Induces Transcription Bad Bad Pim-1->Bad Phosphorylates (Inactivates) p21 p21 Pim-1->p21 Phosphorylates (Inactivates) c-Myb c-Myb Pim-1->c-Myb Phosphorylates (Activates) Apoptosis_Inhibition Apoptosis_Inhibition Bad->Apoptosis_Inhibition Promotes Apoptosis when active Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression Inhibits Cell Cycle when active Proliferation Proliferation c-Myb->Proliferation

Figure 3: Pim-1 Kinase Signaling Pathway.

Synthesis of this compound Derivatives

The following section details a general synthetic approach for the preparation of kinase inhibitors derived from this compound. This protocol is an adaptation from established methods for similar quinoline and quinazoline scaffolds.

Synthesis_Workflow Start 8-Fluoroquinoline- 3-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Product 8-Fluoroquinoline- 3-carboxamide Derivative Amide_Coupling->Product Amine Primary/Secondary Amine (R-NHR') Amine->Amide_Coupling

Figure 4: General Synthetic Workflow.
General Protocol for Amide Coupling

This protocol describes the synthesis of 8-fluoroquinoline-3-carboxamide derivatives via a standard amide coupling reaction.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the appropriate amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-fluoroquinoline-3-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against the target kinases can be evaluated using various in vitro kinase assay formats. A general protocol for a luminescence-based kinase assay is provided below.

Kinase_Assay_Workflow Start Prepare Reagents Dispense_Inhibitor Dispense Inhibitor (or DMSO control) Start->Dispense_Inhibitor Add_Kinase Add Kinase Solution Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate Add_Detection_Reagent->Incubate_3 Measure_Signal Measure Luminescence Incubate_3->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data

Figure 5: Workflow for a Luminescence-Based Kinase Assay.
General Protocol for In Vitro Kinase Assay

Materials:

  • Recombinant human kinase (e.g., Aurora A, CK2, Pim-1)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells.

  • Add 2 µL of diluted kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC₅₀ values) of representative quinoline and quinazoline-based kinase inhibitors from the literature. This data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives against Aurora Kinases

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
Alisertib (MLN8237)PyrimidineAurora A1.2[1]
Danusertib (PHA-739358)Pyrazolylamino-quinazolineAurora A13[1]
Danusertib (PHA-739358)Pyrazolylamino-quinazolineAurora B79[1]
ZM447439QuinazolineAurora A110[2]
ZM447439QuinazolineAurora B130[2]

Table 2: Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives against Protein Kinase CK2

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentIC₅₀ (µM)Reference
3b ClOCH₃H6.1[3][4]
3k Cl-CH=CH-CH=CH-H1.5[3][4]
5b NH₂OCH₃H1.2[3][4]
5c NH₂BrH0.7[3][4]
5k NH₂-CH=CH-CH=CH-H0.65[3][4]
6b TetrazoloOCH₃H0.8[4]

Data extracted from "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2".[3][4]

Table 3: Inhibitory Activity of Quinoline/Quinone Derivatives against Pim-1 Kinase

Compound IDScaffoldIC₅₀ (µM)Reference
Emodin Anthraquinone2.5[5]
Compound 3 Quinone7.4[5]
Compound 6 Quinone3.0[5]
Compound 7 Quinone3.6[5]
Compound 9 Quinone3.5[5]
SMI-4a Imidazopyridazine0.017[6]
AZD1208 Pyridone0.0004[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. The synthetic and screening protocols provided in this document, along with the summarized structure-activity relationship data and signaling pathway overviews, are intended to facilitate the discovery of new therapeutic agents targeting key kinases in human diseases. Further optimization of this scaffold through medicinal chemistry efforts holds the potential to yield clinical candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 8-Fluoroquinoline-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing the quinoline core of this compound is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an appropriately substituted aniline (in this case, 2-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM).[1] The resulting intermediate undergoes a high-temperature thermal cyclization to form the quinoline ring system.[4][5] Subsequent hydrolysis (saponification) of the ester group followed by decarboxylation yields the final carboxylic acid product.[1][5]

Q2: What are the critical steps and parameters in the Gould-Jacobs synthesis for this compound?

A2: The critical steps are the thermal cyclization and the subsequent hydrolysis and decarboxylation.

  • Thermal Cyclization: This step requires high temperatures, typically in the range of 250-300°C, to facilitate the 6-electron electrocyclization that forms the quinoline ring.[6][7] The reaction is often carried out in a high-boiling inert solvent like Dowtherm A or diphenyl ether to achieve and maintain the necessary temperature.[6][7] Microwave irradiation has emerged as a modern alternative to conventional heating, often leading to significantly shorter reaction times and improved yields.[6][8]

  • Hydrolysis and Decarboxylation: Saponification of the ethyl ester at position 3 is typically achieved by heating with an aqueous base like sodium hydroxide.[1][5] Acidification then precipitates the carboxylic acid. The final decarboxylation to remove a potential carboxyl group at position 4 (if formed from a malonic ester) is accomplished by heating the intermediate above its melting point until carbon dioxide evolution ceases.[5]

Q3: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the Gould-Jacobs synthesis can stem from several factors. A common issue is incomplete cyclization. To address this, you can try gradually increasing the reaction temperature or extending the reaction time.[6] However, be cautious as prolonged heating can lead to product degradation.[6][8] The use of microwave heating can be highly effective in driving the cyclization to completion with reduced risk of degradation due to shorter reaction times.[8][9] Another potential cause for low yield is the decomposition of starting materials or products at the high temperatures required for cyclization.[4] Ensuring even heating with a suitable high-boiling solvent and running the reaction under an inert atmosphere (e.g., nitrogen) can help mitigate this.[6]

Q4: What are the common impurities and by-products I should expect, and how can they be minimized?

A4: Common impurities can include unreacted starting materials (2-fluoroaniline and DEEM) and the intermediate anilidomethylenemalonate if the cyclization is incomplete.[10] Side-products may arise from decomposition at high temperatures, leading to the formation of dark, tarry materials.[6] To minimize these, optimizing the temperature and reaction time is crucial.[6] Over-reduction of any nitro-intermediates (if used in alternative syntheses) or the formation of dimerized species are also possibilities.[10] Purification of the crude product is essential. This is typically achieved by precipitation from the reaction mixture by adding a non-polar solvent like hexane, followed by filtration.[6] Further purification can be accomplished through recrystallization or, for more challenging separations, by preparative HPLC using a C18 reverse-phase column.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s) Citation(s)
Low Yield Incomplete thermal cyclization.Gradually increase the reaction temperature. Extend the reaction time, monitoring for product degradation. Consider using microwave irradiation for more efficient and rapid heating.[6][8]
Decomposition of starting materials or product at high temperatures.Use a high-boiling, inert solvent for even heat distribution. Run the reaction under an inert atmosphere (e.g., nitrogen). Optimize the balance between temperature and reaction time to avoid prolonged heating.[4][6]
Formation of Dark Tarry Materials Product or intermediate degradation due to excessive heat or prolonged reaction time.Reduce the reaction temperature or shorten the reaction time. Ensure the purity of starting materials.[6]
Incomplete Hydrolysis (Saponification) Insufficient base or reaction time.Ensure at least one equivalent of base (e.g., NaOH) is used. Increase the reflux time and monitor the reaction by TLC until the starting ester is consumed.[1][5]
Product is Difficult to Purify/Crystallize Presence of residual high-boiling solvent or other impurities.Ensure the high-boiling solvent is thoroughly removed under high vacuum. Purify the crude product using column chromatography. Attempt recrystallization from a different solvent system.[6]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol outlines the synthesis of the quinoline core, which is a precursor to the final carboxylic acid.

  • Condensation:

    • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

    • Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

    • Once the reaction is complete, remove the ethanol by-product under reduced pressure. The crude intermediate can often be used directly in the next step.

  • Thermal Cyclization:

    • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

    • Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes in a flask equipped with a reflux condenser.

    • Cool the reaction mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

    • Add a non-polar solvent like cyclohexane or hexane to aid precipitation.

    • Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[7]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This method can significantly reduce reaction time and improve yield.

  • Reaction Setup:

    • In a microwave-safe vial equipped with a magnetic stir bar, combine the anilidomethylenemalonate intermediate (prepared as in Protocol 1, step 1) and a high-boiling solvent like diphenyl ether.

  • Microwave Irradiation:

    • Place the vial in a microwave reactor.

    • Heat the mixture to a target temperature (typically between 250-300°C) and hold for a predetermined time (usually 1-15 minutes). Optimization of both temperature and time is crucial for maximizing yield.[6][8]

  • Work-up and Purification:

    • Cool the reaction vial to room temperature.

    • Precipitate the product by adding a non-polar solvent (e.g., hexane).

    • Filter the solid, wash with the non-polar solvent, and dry under vacuum.

Protocol 3: Hydrolysis and Decarboxylation
  • Saponification:

    • Suspend the dried ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.[5]

  • Decarboxylation (if necessary):

    • If the desired final product is 8-fluoro-4-hydroxyquinoline, the carboxylic acid from the previous step can be decarboxylated.

    • Place the dried carboxylic acid in a flask and heat it above its melting point until the evolution of CO2 gas ceases.[5]

    • The resulting crude product can be purified by recrystallization.

Data Presentation

Table 1: Optimization of Microwave-Assisted Gould-Jacobs Cyclization

EntryTemperature (°C)Time (min)Isolated Yield (%)
125011
2300137
32502010
43002028
5300547

Data adapted from a representative Gould-Jacobs reaction to illustrate the effects of temperature and time.[5][8]

Visualizations

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A 2-Fluoroaniline C Anilidomethylenemalonate Intermediate A->C + DEEM - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) D Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate C->D Heat (>250 °C) (6e- electrocyclization) E 8-Fluoro-4-hydroxy- quinoline-3-carboxylic Acid D->E 1. NaOH, H₂O 2. H⁺ F This compound E->F Heat - CO₂

Caption: Reaction pathway for the Gould-Jacobs synthesis.

Troubleshooting_Workflow cluster_options Cyclization Optimization start Start Synthesis check_yield Low Yield? start->check_yield incomplete_cyclization Incomplete Cyclization? check_yield->incomplete_cyclization Yes end Successful Synthesis check_yield->end No increase_temp Increase Temperature (monitor for degradation) incomplete_cyclization->increase_temp Yes decomposition Decomposition Occurring? incomplete_cyclization->decomposition No increase_temp->check_yield increase_temp->decomposition Degradation Observed increase_time Increase Reaction Time increase_time->check_yield use_microwave Consider Microwave Heating use_microwave->check_yield optimize_conditions Optimize Temp/Time Use Inert Atmosphere decomposition->optimize_conditions Yes purification_issue Purification Issues? decomposition->purification_issue No optimize_conditions->start check_solvent Remove High-Boiling Solvent Under High Vacuum purification_issue->check_solvent Yes purification_issue->end No chromatography Use Column Chromatography check_solvent->chromatography chromatography->end

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Crude 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 8-Fluoroquinoline-3-carboxylic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar protic and aprotic solvents are generally a good starting point. Based on analogous compounds like norfloxacin and ciprofloxacin, solvents such as ethanol, acetic acid, and dimethylformamide (DMF) are likely candidates. A solvent screening study is highly recommended to determine the optimal solvent or solvent system for your specific crude material.

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can be caused by a high concentration of impurities, a low melting point of the solid, or too rapid cooling. To address this, you can try the following:

  • Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the solution before cooling.

  • Change the solvent system: Try a different solvent or a mixture of solvents. For example, if you are using a highly polar solvent, try adding a less polar co-solvent.

Q3: No crystals are forming, even after the solution has been cooled for a long time. What are the next steps?

A3: If crystals do not form, the solution may be supersaturated or the concentration of your compound might be too low. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of this compound to the solution. This will act as a template for further crystallization.

  • Reduce the solvent volume: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound.

  • Cool to a lower temperature: If you have been cooling at 0 °C, try using a dry ice/acetone bath for a short period.

Q4: The purity of my recrystallized product has not improved significantly. What could be the reason?

A4: If recrystallization is not effective in removing impurities, it could be due to a few factors:

  • Inappropriate solvent choice: The impurities may have similar solubility characteristics to your product in the chosen solvent. A different solvent may be necessary.

  • Co-crystallization: The impurity may be co-crystallizing with your product. In this case, a different purification technique, such as chromatography, may be required.

  • Incomplete dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will remain in the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Pure Product - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Colored Impurities in Final Product - The impurity is not removed by recrystallization in the chosen solvent.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Oily Precipitate Forms - The solution is supersaturated with impurities.- The melting point of the compound is below the boiling point of the solvent.- The solution is being cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution.- Try a lower-boiling solvent.
No Crystal Formation - The solution is not saturated.- The solution is supersaturated but lacks nucleation sites.- Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a few drops of a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, DMF) to each test tube at room temperature.

  • Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature.

  • A good recrystallization solvent will dissolve the compound completely upon heating.

  • Allow the solutions that dissolved the compound to cool to room temperature and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a suitable choice for recrystallization.

Protocol 2: Recrystallization of Crude this compound
  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Gradually add more hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Potential Impurities

The synthesis of this compound often proceeds via a Gould-Jacobs reaction or similar cyclization methods. Potential impurities may include:

Impurity Source Removal Strategy
Unreacted 2-fluoroanilineStarting material in Gould-Jacobs synthesisSoluble in most organic solvents and can be removed during filtration of the recrystallized product.
Unreacted diethyl ethoxymethylenemalonate (or similar malonic ester)Starting material in Gould-Jacobs synthesisTypically a liquid, will remain in the mother liquor after recrystallization.
Incompletely cyclized intermediatesSide reactions or incomplete reactionMay have different solubility profiles; recrystallization should be effective.
Positional isomersSide reactions during synthesisMay require multiple recrystallizations or chromatographic purification if solubility is very similar.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent 1 dissolve Complete Dissolution add_solvent->dissolve 2 hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration 3 cool_slowly Slow Cooling to RT hot_filtration->cool_slowly 4 ice_bath Cool in Ice Bath cool_slowly->ice_bath 5 vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration 6 wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals 7 dry_crystals Dry Purified Product wash_crystals->dry_crystals 8

Caption: A typical workflow for the purification of a crude solid by recrystallization.

Troubleshooting Decision Tree for Recrystallization

Troubleshooting_Recrystallization decision decision issue issue solution solution start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oiling Slow Cooling Add More Solvent Change Solvent oiling_out->solution_oiling Yes low_purity Purity Still Low? no_crystals->low_purity No solution_no_crystals Scratch Flask Add Seed Crystal Reduce Solvent no_crystals->solution_no_crystals Yes end Successful Purification low_purity->end No solution_low_purity Change Solvent Use Chromatography low_purity->solution_low_purity Yes

Caption: A decision tree to troubleshoot common issues during recrystallization.

Identification of side products in 8-Fluoroquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Fluoroquinoline-3-carboxylic acid. The information is tailored to address specific challenges encountered during this multi-step synthesis, with a focus on the identification and mitigation of side products.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low Yield of the Desired 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester (Intermediate 2)

Question: My Gould-Jacobs reaction to form the quinoline core is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: A low yield in the Gould-Jacobs cyclization step is a frequent issue, often stemming from the high temperatures required. Here are the primary factors and troubleshooting steps:

  • Incomplete Cyclization: The thermal cyclization of diethyl 2-((2-fluorophenyl)amino)methylenemalonate (Intermediate 1) is a demanding step.

    • Solution: Ensure the reaction temperature is sufficiently high (typically 250-280°C in a high-boiling solvent like diphenyl ether or Dowtherm A). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Microwave irradiation can be an effective alternative to conventional heating, often providing higher yields in shorter reaction times.

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the decomposition of both the starting material and the product, resulting in the formation of tarry byproducts.

    • Solution: Optimize the reaction time and temperature. A shorter reaction time at a slightly higher temperature might be more effective than prolonged heating at a lower temperature. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to minimize degradation.

  • Sub-optimal Reaction Conditions: The choice of solvent and the efficiency of heat transfer are crucial.

    • Solution: Use a high-boiling, inert solvent to ensure uniform heating. Ensure efficient stirring to prevent localized overheating.

Issue 2: Presence of Significant Amounts of Decarboxylated Side Product

Question: I am observing a significant amount of a byproduct that appears to be the decarboxylated version of my target molecule. How can I prevent this?

Answer: Decarboxylation is a common side reaction, particularly at the high temperatures used for the cyclization and during the subsequent hydrolysis step.

  • Cause: The carboxylic acid group at the 3-position of the quinoline ring is susceptible to removal as carbon dioxide, especially under harsh thermal or acidic/basic conditions. This can lead to the formation of 8-Fluoro-4-hydroxyquinoline.

  • Troubleshooting:

    • Control Cyclization Temperature: Carefully control the temperature and duration of the thermal cyclization to minimize decarboxylation of the ester intermediate.

    • Mild Hydrolysis Conditions: During the saponification of the ethyl ester, use milder conditions. For example, conduct the hydrolysis at a lower temperature for a longer period.

    • Careful Work-up: Avoid excessively high temperatures during the removal of solvents after hydrolysis and acidification.

Issue 3: Formation of Regioisomeric Impurities

Question: I suspect the formation of a regioisomer (e.g., 6-Fluoroquinoline-3-carboxylic acid) as an impurity. How can I confirm its presence and how can it be avoided?

Answer: The cyclization of an unsymmetrically substituted aniline like 2-fluoroaniline can potentially lead to the formation of regioisomers.

  • Cause: The thermal cyclization can theoretically occur at either of the two ortho positions to the amino group. While cyclization is generally favored at the less sterically hindered position, the electronic effects of the fluorine substituent can influence the regioselectivity.

  • Identification:

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to distinguish between regioisomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for the 8-fluoro and 6-fluoro isomers.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the isomers and confirm they have the same mass.

  • Mitigation:

    • Reaction Conditions: The regioselectivity of the Gould-Jacobs reaction can sometimes be influenced by the reaction conditions. Experimenting with different high-boiling solvents or the use of microwave synthesis might favor the formation of the desired 8-fluoro isomer.

    • Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography or recrystallization will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Gould-Jacobs reaction?

A1: The most frequently encountered side products are:

  • Incomplete cyclization product: Diethyl 2-((2-fluorophenyl)amino)methylenemalonate (the intermediate before the high-temperature cyclization).

  • Decarboxylated product: 8-Fluoro-4-hydroxyquinoline, formed by the loss of the carboxylic acid group.

  • Regioisomeric product: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (or its ethyl ester), resulting from alternative cyclization.

  • Polymeric/tarry materials: Due to thermal decomposition at high temperatures.

Q2: How can I effectively purify the final this compound product?

A2: Purification of the final product typically involves the following steps:

  • Initial Precipitation: After hydrolysis of the ester and acidification, the crude carboxylic acid often precipitates from the aqueous solution. This initial solid should be collected by filtration and washed with cold water.

  • Recrystallization: This is a crucial step for removing most impurities. A suitable solvent system needs to be determined empirically, but mixtures of ethanol/water, acetic acid/water, or DMF/water are often effective.

  • Column Chromatography: If recrystallization is insufficient to remove all impurities, particularly the regioisomer, silica gel column chromatography may be necessary. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid to ensure the carboxylic acid is protonated, is typically used.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the products and side products?

A3: A combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction conversion and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the desired product and for the identification of impurities, especially for distinguishing between regioisomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown byproducts.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Formation StageKey Identifying Features
Diethyl 2-((2-fluorophenyl)amino)methylenemalonateC₁₄H₁₆FNO₄281.28Condensation (Step 1)Presence of two ethyl ester signals in ¹H NMR; different aromatic splitting pattern compared to the quinoline ring.
8-Fluoro-4-hydroxyquinolineC₉H₆FNO163.15Cyclization/HydrolysisAbsence of the carboxylic acid or ester group signals in NMR; characteristic mass in MS.
6-Fluoro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₆FNO₃207.16CyclizationDifferent ¹H and ¹⁹F NMR chemical shifts and coupling constants for the aromatic protons and fluorine compared to the 8-fluoro isomer.
Polymeric/Tarry MaterialsN/AVariableCyclizationInsoluble, dark-colored materials.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)

This protocol is based on the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the crude condensation product, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 times the weight of the aniline). Heat the mixture to 250-260°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates. Dilute the mixture with hexane or petroleum ether to further precipitate the product. Collect the solid by filtration and wash it with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound (Final Product)

  • Saponification: Suspend the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux (or stir at a lower temperature, e.g., 60-80°C) until the hydrolysis is complete (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid until the pH is acidic (pH ~4-5). The carboxylic acid will precipitate.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization as described in the FAQ section.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis 2-Fluoroaniline 2-Fluoroaniline Intermediate1 Diethyl 2-((2-fluorophenyl)amino)methylenemalonate 2-Fluoroaniline->Intermediate1 DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2_ester Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2_ester High Temp. Side_Product_Regioisomer_ester Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate1->Side_Product_Regioisomer_ester Side Reaction Side_Product_Tar Tarry Byproducts Intermediate1->Side_Product_Tar Degradation Final_Product This compound Intermediate2_ester->Final_Product NaOH, H₂O, then H⁺ Side_Product_Decarboxylation 8-Fluoro-4-hydroxyquinoline Final_Product->Side_Product_Decarboxylation Side Reaction (Heat/Acid)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC_HPLC Analyze crude product by TLC/HPLC Start->Check_TLC_HPLC Multiple_Spots Multiple Spots Observed Check_TLC_HPLC->Multiple_Spots Incomplete_Reaction Incomplete Reaction? Multiple_Spots->Incomplete_Reaction Yes Purify Purify Final Product (Recrystallization/Chromatography) Multiple_Spots->Purify No (Single Spot) Increase_Time_Temp Increase Reaction Time/Temp or Use Microwave Incomplete_Reaction->Increase_Time_Temp Yes Side_Products_Present Side Products Present? Incomplete_Reaction->Side_Products_Present No Increase_Time_Temp->Check_TLC_HPLC Identify_Side_Products Identify Side Products (NMR, MS) Side_Products_Present->Identify_Side_Products Yes Decarboxylation Decarboxylation? Identify_Side_Products->Decarboxylation Regioisomer Regioisomer? Identify_Side_Products->Regioisomer Milder_Hydrolysis Use Milder Hydrolysis Conditions Decarboxylation->Milder_Hydrolysis Yes Milder_Hydrolysis->Purify Optimize_Cyclization Optimize Cyclization/Purify by Chromatography Regioisomer->Optimize_Cyclization Yes Optimize_Cyclization->Purify

Caption: Troubleshooting decision tree for synthesis optimization.

Overcoming solubility issues of 8-Fluoroquinoline-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 8-Fluoroquinoline-3-carboxylic acid.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Reaction Media

Problem: You are observing low yield or incomplete reaction due to the poor solubility of this compound in your aqueous reaction buffer.

Solutions:

  • pH Adjustment: this compound is a carboxylic acid and is expected to exhibit a "U" shaped pH-solubility profile, with its lowest solubility near its isoelectric point (neutral pH) and increased solubility at both acidic and basic pH.[1] By increasing the pH of the medium above the pKa of the carboxylic acid group, the compound will deprotonate to form a more soluble carboxylate salt.

  • Co-solvent System: Introducing a water-miscible organic solvent can significantly enhance the solubility of this compound.

  • Salt Formation: Converting the carboxylic acid to a salt prior to the reaction can dramatically improve its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: While specific quantitative data for this compound is limited, we can estimate its solubility based on structurally similar fluoroquinolone carboxylic acids. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate to low solubility in alcohols like ethanol.

Q2: How does pH affect the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is highly pH-dependent. As a carboxylic acid, its solubility will be significantly lower at neutral and acidic pH. By raising the pH to a basic level (e.g., pH > 8), the carboxylic acid group deprotonates, forming a much more water-soluble carboxylate anion. Fluoroquinolones typically exhibit a U-shaped pH-solubility profile with minimum solubility near neutral pH.[1]

Q3: What are the best practices for preparing a stock solution of this compound?

A3: For preparing a stock solution, it is recommended to use a polar aprotic solvent such as DMSO. For a related compound, Fluoroquinolonic acid, the solubility in DMSO is approximately 16.67 mg/mL.[2] Warming the mixture and using ultrasound may aid in dissolution.

Q4: Can I use heat to dissolve this compound?

A4: Gentle heating can be used to aid dissolution, particularly in organic solvents. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. For aqueous solutions, adjusting the pH is a more effective and safer method for increasing solubility.

Q5: My compound precipitates out of solution when I add it to my aqueous reaction buffer. What should I do?

A5: This is a common issue when adding a solution of a poorly soluble compound in an organic solvent (like DMSO) to an aqueous buffer. To mitigate this, you can try the following:

  • Increase the proportion of the organic co-solvent in your final reaction mixture.

  • Adjust the pH of the aqueous buffer to a more alkaline value before adding the compound.

  • Add the compound solution slowly to the buffer while vigorously stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider forming a salt of the compound to improve its inherent aqueous solubility.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)~15 - 20Based on data for similar fluoroquinolonic acids.[2]
Dimethylformamide (DMF)~10 - 15Estimated based on general solubility of similar organic acids.
Ethanol~1 - 5Lower solubility expected compared to polar aprotic solvents.
Water (neutral pH)< 0.1Very low solubility is expected at neutral pH.
Aqueous Buffer (pH 2.0)> 1Increased solubility due to protonation of the quinoline nitrogen.
Aqueous Buffer (pH 9.0)> 10Significantly increased solubility due to deprotonation of the carboxylic acid.

Disclaimer: The solubility values presented are estimates based on structurally related compounds and general chemical principles. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility

Objective: To dissolve this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

  • Volumetric flask

Methodology:

  • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding NaOH until the solid completely dissolves. The pH of the solution will be in the basic range (typically pH 8-10).

  • Once dissolved, the pH can be carefully adjusted back towards the desired reaction pH if necessary, but be aware that the compound may precipitate if the pH becomes too low.

Protocol 2: Utilizing a Co-solvent System

Objective: To prepare a solution of this compound using a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or other suitable co-solvent (e.g., DMF, Ethanol)

  • Aqueous buffer or reaction medium

  • Vortex mixer or sonicator

Methodology:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 20 mg/mL in DMSO).

  • Gentle warming or sonication may be used to facilitate dissolution.

  • For the reaction, add the stock solution dropwise to the aqueous reaction medium while stirring vigorously.

  • Ensure that the final concentration of the co-solvent in the reaction mixture does not adversely affect the reaction or downstream processes. It is advisable to keep the final co-solvent concentration as low as possible (e.g., <5% v/v).

Protocol 3: Salt Formation for Improved Solubility

Objective: To convert this compound into its sodium salt to enhance aqueous solubility.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol or other suitable organic solvent

  • Diethyl ether or other anti-solvent

  • Rotary evaporator

  • Filtration apparatus

Methodology:

  • Dissolve 1 equivalent of this compound in a suitable organic solvent such as ethanol.

  • In a separate flask, dissolve 1 equivalent of sodium hydroxide in a minimal amount of water or ethanol.

  • Slowly add the sodium hydroxide solution to the stirred solution of the carboxylic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The resulting solid can be washed with an anti-solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.

  • The resulting sodium salt should exhibit significantly higher aqueous solubility.

Visualizations

experimental_workflow start Start: Insoluble this compound in aqueous media ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Co-solvent System start->cosolvent salt_formation Strategy 3: Salt Formation start->salt_formation decision Is the compound soluble? ph_adjust->decision cosolvent->decision salt_formation->decision proceed Proceed with reaction decision->proceed Yes troubleshoot Troubleshoot further: - Increase co-solvent % - Use a different salt - Combine strategies decision->troubleshoot No

Caption: Experimental workflow for addressing solubility issues.

signaling_pathway cluster_acid Low pH (Acidic) cluster_base High pH (Basic) acid_form R-COOH (Less Soluble) base_form R-COO⁻ + H⁺ (More Soluble) acid_form->base_form Deprotonation base_form->acid_form Protonation

Caption: pH-dependent equilibrium of this compound.

logical_relationship solubility Solubility ph pH solubility->ph pka pKa solubility->pka solvent_polarity Solvent Polarity solubility->solvent_polarity temperature Temperature solubility->temperature crystal_lattice Crystal Lattice Energy solubility->crystal_lattice

Caption: Factors influencing the solubility of this compound.

References

Optimizing reaction conditions for the synthesis of 8-Fluoroquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-fluoroquinoline-3-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound derivatives?

A1: The Gould-Jacobs reaction is a widely employed and versatile method for synthesizing the quinoline core of these derivatives. This reaction involves the condensation of an aniline, in this case, 2-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.

Q2: What are the critical parameters to control during the Gould-Jacobs reaction for this synthesis?

A2: The critical parameters to monitor and optimize are:

  • Reaction Temperature: The initial condensation and the subsequent cyclization step are highly temperature-dependent.

  • Solvent: The choice of solvent can significantly influence reaction rates and yields. High-boiling point solvents are typically used for the cyclization step.

  • Reaction Time: Adequate time must be allowed for each step to proceed to completion to maximize yield.

  • Purity of Reactants: The purity of the starting materials, especially the 2-fluoroaniline, is crucial to prevent side reactions.

Q3: How can I improve the yield of the cyclization step?

A3: To improve the cyclization yield, consider the following:

  • High-Boiling Point Solvent: Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to ensure the temperature is high enough for efficient cyclization.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Gradual Heating: A slow and controlled increase in temperature to the desired cyclization point can lead to a more controlled reaction and fewer byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to no yield of the intermediate (diethyl 2-((2-fluorophenyl)amino)methylenemalonate) 1. Incomplete reaction. 2. Low purity of 2-fluoroaniline or EMME. 3. Incorrect reaction temperature.1. Extend the reaction time and monitor progress using TLC. 2. Check the purity of starting materials by NMR or GC-MS and purify if necessary. 3. Optimize the reaction temperature; the initial condensation is often performed at a lower temperature than the cyclization.
Low yield of the final cyclized product (ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) 1. Insufficient temperature for cyclization. 2. Decomposition of the intermediate or product at high temperatures. 3. Presence of moisture or oxygen.1. Ensure the reaction reaches the required temperature for cyclization (typically >240 °C). 2. Reduce the reaction time at high temperatures or use a slightly lower temperature for a longer duration. 3. Use dry solvents and maintain an inert atmosphere.
Formation of significant side products 1. Side reactions due to impurities. 2. Incorrect stoichiometry of reactants. 3. Uncontrolled temperature rise.1. Purify starting materials. 2. Carefully control the molar ratios of the reactants. 3. Ensure gradual and controlled heating during the reaction.
Difficulty in isolating/purifying the final product 1. The product may be precipitating with byproducts. 2. The product is highly soluble in the reaction solvent.1. Try recrystallization from a different solvent system. 2. After cooling the reaction mixture, add a non-polar solvent like hexane to precipitate the product.
Incomplete hydrolysis of the ester to the carboxylic acid 1. Insufficient concentration of NaOH or KOH. 2. Short reaction time or low temperature for hydrolysis. 3. The ester is not fully dissolved.1. Increase the concentration of the base or use a stronger base. 2. Increase the reaction time and/or temperature (reflux). 3. Add a co-solvent like ethanol to improve solubility.

Optimization of Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in the cyclization step.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Dowtherm A250185
2Dowtherm A230278
3Diphenyl Ether250182
4Diphenyl Ether230275
5No Solvent2600.565

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting crude product can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Add the crude diethyl 2-((2-fluorophenyl)amino)methylenemalonate to a suitable high-boiling point solvent (e.g., Dowtherm A) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 240-250 °C and maintain this temperature for 1 hour.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to below 100 °C.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Protocol 3: Hydrolysis to this compound

  • Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4 hours until the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visual Workflow

SynthesisWorkflow Start Start: Reactants Step1 Condensation: 2-Fluoroaniline + EMME Start->Step1 Intermediate Intermediate: Diethyl 2-((2-fluorophenyl)amino)methylenemalonate Step1->Intermediate Ethanol byproduct Troubleshoot1 Troubleshooting: Low Yield / Impurities Step1->Troubleshoot1 Check Purity & Conditions Step2 Thermal Cyclization Intermediate->Step2 Product_Ester Product: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Step2->Product_Ester Troubleshoot2 Troubleshooting: Incomplete Cyclization Step2->Troubleshoot2 Optimize T & t Step3 Hydrolysis Product_Ester->Step3 Final_Product Final Product: This compound Step3->Final_Product Troubleshoot3 Troubleshooting: Incomplete Hydrolysis Step3->Troubleshoot3 Adjust Base Concentration & Time End End: Purified Product Final_Product->End

Caption: Synthetic workflow for this compound.

Technical Support Center: Purification of 8-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing impurities from 8-Fluoroquinoline-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, byproducts, and side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include precursors to the quinoline ring system.

  • Nitro-intermediates: If a nitration step is involved in the synthesis of the quinoline core, residual nitro compounds may be present.

  • Over-reduced derivatives: In syntheses involving reduction of a nitro group, over-reduction can sometimes lead to the formation of 8-hydroxyquinoline derivatives.

  • Dimerized species: Under certain reaction conditions, dimerization of the quinoline molecule can occur.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound to achieve high purity are recrystallization and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity level.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be effectively determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Using a UV detector to quantify the main peak area relative to impurity peaks.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To identify the structure of the main compound and detect any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery can be due to several factors:

    • Sub-optimal solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, you will have significant losses.

    • Using too much solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and wash effectively.

    • Premature crystallization: If the solution cools down too much during hot filtration, the product may crystallize on the filter paper.

    Solutions:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal one for your compound.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel to prevent premature crystallization.

Issue 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: When I cool the recrystallization solution, my compound separates as an oil, not as solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is not soluble in the solvent at the temperature of crystallization and separates as a liquid phase.

    • Solutions:

      • Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional solvent before allowing it to cool slowly.

      • Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization.

      • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

      • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: Poor separation of impurities using preparative HPLC.

  • Question: I am trying to purify my compound using preparative HPLC, but the impurity peaks are not well-resolved from my product peak. How can I improve the separation?

  • Answer: Poor resolution in HPLC can be addressed by optimizing several parameters:

    • Gradient modification: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds.

    • Mobile phase composition: Try different solvent combinations or change the pH of the aqueous component of your mobile phase. For a carboxylic acid, adjusting the pH can significantly alter its retention time and selectivity.

    • Column selection: If you are using a standard C18 column, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) that may offer different selectivity for your compound and its impurities.

    • Flow rate reduction: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

    • Sample load: Overloading the column can lead to broad, poorly resolved peaks. Try injecting a smaller amount of your sample.

Data Presentation

The following table summarizes the effectiveness of a purification method involving heating and stirring a crude quinoline carboxylic acid derivative in different solvents. While this data is for a related compound, it provides a useful reference for what can be achieved.

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF)88.37>93
Formamide (FA)88.37>93
N-Methylformamide (NMF)88.37>93
Dimethylimidazole (DMI)88.37>93

Data is adapted from a purification study on a quinoline carboxylic acid derivative and may serve as a general guideline.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Preparative HPLC Purification of this compound
  • Column: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Develop a linear gradient suitable for separating the target compound from its impurities. A typical starting point could be:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B

  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., a small amount of DMF or DMSO, then dilute with the mobile phase) and filter it through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product crude_product Crude 8-Fluoroquinoline- 3-carboxylic acid dissolution Dissolve in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Drying under vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the recrystallization of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Issue cause1 Sub-optimal solvent issue->cause1 cause2 Incorrect temperature issue->cause2 cause3 Concentration issue issue->cause3 solution1 Solvent screening cause1->solution1 solution2 Optimize temperature profile cause2->solution2 solution3 Adjust concentration cause3->solution3

Caption: Troubleshooting logic for purification issues.

Preventing decarboxylation of 8-Fluoroquinoline-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the decarboxylation of 8-Fluoroquinoline-3-carboxylic acid during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue: Significant decarboxylation is observed during my reaction.

The loss of the 3-carboxyl group is a critical issue as it is often essential for the biological activity of fluoroquinolone derivatives. Decarboxylation is typically promoted by heat and harsh pH conditions. The following steps can help you troubleshoot and prevent this unwanted side reaction.

G start Problem: Decarboxylation of This compound cause1 Potential Cause: High Reaction Temperature start->cause1 cause2 Potential Cause: Harsh pH (Strongly Acidic or Basic) start->cause2 cause3 Potential Cause: Prolonged Reaction Time start->cause3 cause4 Potential Cause: Use of Harsh Reagents start->cause4 sol1a Solution: Lower the reaction temperature. Aim for room temperature if possible. cause1->sol1a sol1b Solution: Consider alternative, low-temperature coupling methods (e.g., Steglich esterification). cause1->sol1b sol2a Solution: Maintain a neutral or near-neutral pH. Use buffers if necessary. cause2->sol2a sol2b Solution: For esterification, use mild acid catalysts like PPTS instead of strong acids. cause2->sol2b sol3a Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. cause3->sol3a sol4a Solution: Utilize mild coupling agents for amidations and esterifications (e.g., DCC, EDC). cause4->sol4a sol4b Solution: Consider protecting the carboxylic acid group if harsh conditions are unavoidable. cause4->sol4b

Caption: Troubleshooting workflow for preventing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decarboxylation of this compound?

A1: The primary drivers of decarboxylation for aromatic carboxylic acids like this compound are elevated temperatures and harsh pH conditions (either strongly acidic or strongly basic). The presence of certain metal catalysts can also promote this reaction.

Q2: At what temperature should I expect decarboxylation to become a significant problem?

Q3: How does pH influence the stability of the carboxylic acid group?

A3: The stability of fluoroquinolone carboxylic acids can be pH-dependent.[1] Studies on related pyridinecarboxylic acids have shown that the rate of decarboxylation can be maximal at an intermediate pH. It is advisable to maintain a near-neutral pH unless the reaction mechanism specifically requires acidic or basic conditions. In such cases, use the mildest possible acids or bases and the lowest effective concentration.

Q4: I need to perform an esterification. What conditions should I use to avoid decarboxylation?

A4: To avoid decarboxylation during esterification, it is crucial to use mild, low-temperature methods. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature, is a highly effective option.[2][3] Another mild alternative is the use of POCl3 in an alcohol at room temperature. Traditional Fischer esterification using a large excess of alcohol with a strong acid catalyst should be approached with caution and at the lowest possible temperature.[4]

Q5: What about amidation reactions? How can I prevent decarboxylation when forming an amide?

A5: Similar to esterifications, mild coupling agents are key. Reagents such as DCC, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allow for amide bond formation at low temperatures, minimizing the risk of decarboxylation. Direct thermal condensation of the carboxylic acid and amine should be avoided as it often requires high temperatures (>160 °C).[5]

Q6: Should I consider protecting the carboxylic acid group?

A6: Yes, if your planned reaction sequence involves harsh conditions (e.g., strong bases, high temperatures, or potent nucleophiles) that are incompatible with a free carboxylic acid, protection is a prudent strategy.[6] The most common approach is to convert the carboxylic acid to an ester (e.g., a methyl, ethyl, or benzyl ester).[7][8] These can be cleaved later under specific conditions to regenerate the carboxylic acid. For instance, a benzyl ester can be removed by hydrogenolysis, which is a very mild method.

Data Summary

The following table summarizes recommended reaction conditions to minimize decarboxylation when working with this compound, based on established methods for aromatic carboxylic acids.

Reaction TypeReagentsTypical TemperatureKey Considerations
Esterification DCC (or EDC), DMAP (catalytic), Alcohol0°C to Room TemperatureSteglich esterification; very mild and effective for acid-sensitive substrates.[2][3]
POCl3, AlcoholRoom TemperatureA mild and efficient method.
Alcohol, Amberlyst-15Room TemperatureA heterogeneous catalyst that can be filtered off.[9]
Amidation DCC (or EDC), HOBt, Amine0°C to Room TemperatureStandard peptide coupling conditions, highly efficient and mild.
HATU, DIPEA, Amine0°C to Room TemperatureVery effective for hindered amines and acids.
General Handling -AmbientStore in a cool, dark, and dry place.
Buffers (e.g., phosphate)VariesUse to maintain a stable, near-neutral pH during reactions in aqueous media.

Experimental Protocols

Protocol 1: Mild Esterification using DCC/DMAP (Steglich Esterification)

This protocol describes the formation of a methyl ester of this compound as an example.

  • Dissolve Substrate: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Alcohol and Catalyst: Add methanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Cool the Reaction: Cool the flask to 0°C in an ice bath.

  • Add Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired ester.

Protocol 2: Protection as a Benzyl Ester and Subsequent Deprotection

This two-part protocol is useful when the carboxylic acid needs to be masked for a subsequent reaction step.

Part A: Benzyl Ester Formation

  • Follow the steps outlined in Protocol 1 , substituting methanol with benzyl alcohol (1.5 equivalents).

Part B: Deprotection via Hydrogenolysis

  • Dissolve Protected Compound: Dissolve the purified benzyl ester of this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

  • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H2), either by using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification is typically not necessary.

References

Troubleshooting guide for the Gould-Jacobs cyclization step

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gould-Jacobs cyclization step, a crucial reaction in the synthesis of 4-hydroxyquinolines. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[1][2] This intermediate then undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent saponification and decarboxylation can then be carried out to yield the final 4-hydroxyquinoline.[1][2]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step in the Gould-Jacobs reaction is a thermal process that generally necessitates high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly reduce reaction times and enhance yields.[1]

Q3: What are common side reactions observed in the Gould-Jacobs synthesis?

A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, particularly under high-pressure and high-temperature conditions. This results in the formation of a 4-hydroxyquinoline lacking the ester group at the 3-position.[1]

Troubleshooting Guide

Low Yield or Incomplete Cyclization

Problem: The primary cyclization step is yielding a low amount of the desired product, or the reaction is not proceeding to completion.

Potential Cause Suggested Solution
Insufficient TemperatureGradually increase the reaction temperature. The cyclization is a high-temperature process and may require more thermal energy to proceed efficiently.[1]
Insufficient Reaction TimeIf raising the temperature is not feasible or leads to decomposition, consider extending the reaction time at the current temperature.[1]
Inefficient HeatingConsider switching to microwave irradiation. Microwave heating can provide rapid and uniform heating, often leading to higher yields and shorter reaction times.[1][3]
Impure Starting MaterialsEnsure that the aniline and malonic ester derivative are of high purity. Use fresh, high-quality reagents.
Incomplete CondensationEnsure the initial condensation step to form the anilidomethylenemalonate intermediate has gone to completion. Monitor this step by TLC or LC-MS. Consider using a slight excess of the malonic ester derivative.
Formation of Dark Tarry Materials

Problem: The reaction mixture turns dark, and a significant amount of tarry, insoluble material is formed.

Potential Cause Suggested Solution
Decomposition at High TemperaturesOptimize the temperature and reaction time to find a balance between cyclization and degradation.[1] Avoid prolonged heating at excessively high temperatures.
Uneven HeatingUse a high-boiling inert solvent such as Dowtherm A or diphenyl ether to ensure uniform heat distribution.[1]
Presence of OxygenRun the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]
Product Isolation Issues

Problem: The final product is a viscous oil and is difficult to crystallize or purify.

Potential Cause Suggested Solution
Presence of ImpuritiesPurify the crude product using column chromatography.[1]
Residual High-Boiling SolventEnsure the high-boiling solvent is thoroughly removed under a high vacuum.[1]
Crystallization InhibitionTry triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]

Data Presentation

Table 1: Comparison of Microwave Conditions for the Gould-Jacobs Cyclization

The following table summarizes the impact of different microwave conditions on the yield of the cyclized product.

EntryHeating MethodTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1Microwave25010-1
2Microwave3001-37
3Microwave3005-28
4Microwave3005 (optimized)2447

Data sourced from a Biotage application note.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[1]

Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Heating: Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] Monitor the internal temperature and pressure.

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. A precipitate of the product should form. Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile.[4] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]

Visualizations

Gould_Jacobs_Pathway Reactants Aniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Intermediate->CyclizedProduct Thermal Cyclization (High Temp, >250°C) FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct Saponification & Decarboxylation

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckTemp Is Reaction Temperature Sufficiently High? (>250°C) Start->CheckTemp IncreaseTemp Increase Temperature or Switch to Microwave Heating CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Adequate? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckPurity Are Starting Materials Pure? CheckTime->CheckPurity Yes IncreaseTime->CheckPurity PurifyReagents Purify/Use Fresh Reagents CheckPurity->PurifyReagents No CheckAtmosphere Is an Inert Atmosphere Being Used? CheckPurity->CheckAtmosphere Yes PurifyReagents->CheckAtmosphere UseInert Implement Inert Atmosphere (N2 or Ar) CheckAtmosphere->UseInert No Success Improved Yield CheckAtmosphere->Success Yes UseInert->Success

Caption: A troubleshooting workflow for addressing low yields in the Gould-Jacobs cyclization.

References

Managing exothermic reactions in large-scale synthesis of 8-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of 8-Fluoroquinoline-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Troubleshooting Guides

Issue ID: EXO-01

Problem: Rapid, uncontrolled temperature increase (thermal runaway) during the cyclization step of the Gould-Jacobs reaction.

Potential Causes:

  • Inadequate heat removal capacity of the reactor for the scale of the reaction.

  • Addition rate of a key reagent is too high.

  • Localized "hot spots" due to inefficient mixing.

  • Incorrect initial temperature of the reaction mixture.

Recommended Solutions:

  • Immediate Actions:

    • Stop the addition of any reagents immediately.

    • Maximize cooling to the reactor jacket.

    • If the temperature continues to rise, consider an emergency quenching procedure with a pre-determined, inert, cold solvent.

  • Process Adjustments for Future Batches:

    • Improve Heat Transfer: Ensure the reactor's cooling system is functioning optimally. For highly exothermic reactions, consider a reactor with a better surface-area-to-volume ratio or the installation of internal cooling coils.

    • Controlled Reagent Addition: Implement a slow, controlled addition of the aniline or the cyclization catalyst using a dosing pump. This allows the cooling system to manage the heat generated in real-time.

    • Enhanced Agitation: Switch from magnetic stirring to a more robust overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure homogenous mixing and prevent localized temperature gradients.

    • Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer before reaching a critical temperature.

Issue ID: EXO-02

Problem: Delayed exotherm followed by a sudden and sharp temperature spike.

Potential Causes:

  • Accumulation of unreacted starting materials due to a low initial reaction temperature or an induction period.

  • Impurities in the starting materials or solvent that inhibit the reaction initially.

Recommended Solutions:

  • Monitor Reaction Initiation: Ensure that the reaction has initiated (indicated by a gentle, controlled temperature rise) before proceeding with the full addition of reagents.

  • Controlled Temperature Increase: Gradually increase the temperature of the reaction mixture to the desired setpoint to initiate the reaction smoothly.

  • Purity of Reagents: Use reagents and solvents of high purity to avoid the introduction of inhibitors.

  • Seed the Reaction: In some cases, adding a small amount of the product from a previous successful batch can help to initiate the reaction and prevent the accumulation of reactants.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor for controlling the exotherm in the synthesis of this compound?

A1: The most critical parameters are the reaction temperature, the rate of reagent addition, and the efficiency of mixing. Continuous monitoring of the internal reaction temperature is essential. The addition rate of the aniline derivative during the initial condensation and the temperature during the high-temperature cyclization are key control points.

Q2: How does the choice of solvent affect the management of the exothermic reaction?

A2: The solvent plays a crucial role. A solvent with a high boiling point can allow for a wider and safer operating temperature range. The solvent's heat capacity and viscosity also impact heat transfer. A less viscous solvent will generally allow for more efficient mixing and heat dissipation.

Q3: What are the benefits of using a semi-batch process for this synthesis?

A3: A semi-batch process, where one or more reactants are added portion-wise or continuously, is highly recommended for exothermic reactions. This approach allows for the rate of heat generation to be controlled by the rate of addition, preventing the accumulation of a large amount of unreacted energetic material and enabling the cooling system to keep pace with the heat evolution.

Q4: Can reaction calorimetry be used to assess the thermal hazards of this synthesis?

A4: Absolutely. Reaction calorimetry is a powerful tool for quantifying the heat of reaction, determining the rate of heat release, and calculating the adiabatic temperature rise. This data is crucial for safe scale-up, as it allows engineers to design an appropriate thermal management strategy and to understand the potential consequences of a cooling failure.

Data Presentation

ParameterLaboratory Scale (e.g., 1L flask)Pilot Plant Scale (e.g., 100L reactor)Large-Scale Production (e.g., 1000L reactor)
Reaction Temperature 240-260 °C (reflux in high-boiling solvent)230-250 °C (with precise control)220-240 °C (with robust cooling)
Heating Method Heating mantleJacketed vessel with thermal fluidJacketed vessel with high-performance thermal fluid
Agitation Magnetic stirrerMechanical overhead stirrer (e.g., 100-200 RPM)High-torque mechanical stirrer with optimized impeller (e.g., 50-150 RPM)
Addition Time of Aniline Derivative N/A (typically all at once)2-4 hours4-8 hours
Cooling System Natural convection/ice bath for controlJacketed cooling with circulating fluidHigh-capacity jacketed cooling and/or internal cooling coils
Emergency Cooling Ice bathQuench with cold solventDedicated quench tank and/or emergency vent

Experimental Protocols

Protocol 1: Large-Scale Gould-Jacobs Cyclization for this compound Intermediate

This protocol outlines the high-temperature cyclization step, which is typically the most exothermic and critical part of the synthesis.

Reagents:

  • Diethyl 2-((3-fluoro-2-aminophenyl)methylene)malonate (intermediate from the first step)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

Procedure:

  • Reactor Setup: Ensure the large-scale reactor is clean, dry, and inerted with nitrogen. The reactor should be equipped with a robust mechanical stirrer, a calibrated temperature probe, a reflux condenser, and a connection to a pressure relief system.

  • Charging the Reactor: Charge the reactor with the high-boiling point solvent.

  • Controlled Addition: Slowly add the diethyl 2-((3-fluoro-2-aminophenyl)methylene)malonate intermediate to the solvent under continuous agitation.

  • Heating and Cyclization: Gradually heat the mixture to the target temperature (e.g., 230-250 °C). The heating rate should be carefully controlled to manage the onset of the exotherm.

  • Monitoring and Control: Continuously monitor the internal temperature. If the temperature rises above the setpoint, reduce the heating and, if necessary, apply cooling to the reactor jacket.

  • Reaction Completion: Hold the reaction at the target temperature until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Cooling and Isolation: Cool the reaction mixture in a controlled manner. The product will precipitate upon cooling. The slurry can then be filtered, and the cake washed with a suitable solvent to remove the high-boiling point solvent.

Mandatory Visualization

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Response A Reaction Hazard Assessment (Calorimetry) B Define Safe Operating Limits A->B C Select Appropriate Reactor & Cooling System B->C D Charge Reactor with Initial Reagents C->D E Start Controlled Addition of Limiting Reagent D->E F Monitor Temperature & Agitation Continuously E->F G Maintain Temperature within Safe Limits F->G H Temperature Excursion? G->H H->G No I Stop Reagent Addition & Maximize Cooling H->I Yes J Initiate Emergency Quench Protocol I->J

Caption: Workflow for managing exothermic reactions in large-scale synthesis.

Troubleshooting_Exotherm Troubleshooting Temperature Excursions cluster_immediate Immediate Actions cluster_assessment Problem Assessment cluster_solutions Corrective Actions Start Temperature Excursion Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Check_Agitation Verify Agitation Max_Cooling->Check_Agitation Is_Controlled Is Temperature Decreasing? Check_Agitation->Is_Controlled Cause_Analysis Analyze Root Cause Is_Controlled->Cause_Analysis Yes Emergency_Quench Initiate Emergency Quench Is_Controlled->Emergency_Quench No Adjust_Rate Reduce Addition Rate Cause_Analysis->Adjust_Rate Improve_Mixing Improve Agitation Cause_Analysis->Improve_Mixing Check_Cooling_System Verify Cooling System Efficacy Cause_Analysis->Check_Cooling_System Review_Protocol Review & Revise Protocol Adjust_Rate->Review_Protocol Improve_Mixing->Review_Protocol Check_Cooling_System->Review_Protocol

Caption: Decision tree for troubleshooting temperature excursions.

Validation & Comparative

Confirming the Structure of 8-Fluoroquinoline-3-carboxylic acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the structure of 8-Fluoroquinoline-3-carboxylic acid utilizing two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published 2D NMR data for this compound, this guide leverages spectral data from the structurally related and well-characterized fluoroquinolone, Ciprofloxacin, as a primary comparative example. The principles and expected correlations outlined herein provide a robust methodology for the structural elucidation of the target molecule.

Structural Comparison

This compound is a fundamental quinolone structure. For comparative analysis, Ciprofloxacin offers a more complex but well-documented NMR spectrum, providing valuable insights into the chemical shifts and coupling constants of the core quinoline ring system.

CompoundStructureKey Features for NMR Comparison
This compound Simple quinoline ring with a fluorine at position 8 and a carboxylic acid at position 3.
Ciprofloxacin Contains the core fluoroquinolone structure with additional cyclopropyl and piperazine rings.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound based on the known data for quinoline-3-carboxylic acid and the influence of the fluorine substituent. These predicted values serve as a baseline for experimental data interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)Expected MultiplicityKey Correlations (COSY)
H-2~9.1sH-4
H-4~8.8sH-2
H-5~7.8ddH-6, H-7
H-6~7.6tH-5, H-7
H-7~7.9dH-5, H-6
COOH~13.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Key Correlations (HMBC)
C-2~150H-4
C-3~125H-2, H-4, COOH
C-4~138H-2, H-5
C-4a~128H-5
C-5~129H-4, H-6, H-7
C-6~125H-5, H-7
C-7~132H-5, H-6
C-8~155 (d, ¹JCF)H-7
C-8a~140H-7
COOH~167-

Comparative 2D NMR Data of Ciprofloxacin

The following tables provide the experimentally determined 2D NMR data for Ciprofloxacin, which can be used as a reference.[1][2]

Table 3: Key ¹H-¹H COSY Correlations for Ciprofloxacin

ProtonCorrelating Protons
H-5H-8
H-2', H-6'H-3', H-5'
H-1"H-2", H-3"

Table 4: Key ¹H-¹³C HMBC Correlations for Ciprofloxacin

ProtonCorrelating Carbons
H-2C-3, C-4, C-8a
H-5C-4, C-6, C-7, C-8a
H-8C-4a, C-5, C-6, C-7
H-2', H-6'C-7, C-3', C-5'
H-1"C-1, C-2", C-3"

Experimental Protocols

A standard set of 2D NMR experiments is required for the complete structural elucidation of this compound.

1. Sample Preparation

  • Dissolve 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and to optimize parameters for 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

Data Interpretation and Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired 2D NMR data.

G Structure Confirmation Workflow A Acquire 1D ¹H and ¹³C NMR B Acquire 2D NMR (COSY, HSQC, HMBC) A->B C Assign Proton Signals using COSY B->C E Assign Quaternary Carbons using HMBC B->E D Assign Protonated Carbons using HSQC C->D F Confirm Connectivity and Structure D->F E->F G Compare with Predicted and Analogue Data F->G H Final Structure Confirmation G->H

Caption: A logical workflow for the structural elucidation of this compound using 2D NMR.

Expected 2D NMR Correlations for this compound

The following diagram visualizes the key expected COSY and HMBC correlations that would confirm the structure of this compound.

G Predicted 2D NMR Correlations cluster_cosy COSY Correlations cluster_hmbc HMBC Correlations H5 H-5 H6 H-6 H5->H6 C4a C-4a H5->C4a H7 H-7 H6->H7 C8a C-8a H7->C8a H2 H-2 C3 C-3 H2->C3 H4 H-4 H4->C3 H4->C4a

Caption: Key predicted COSY (red dashed) and HMBC (blue dotted) correlations for this compound.

By following the experimental protocols and comparing the acquired data with the predicted values and the provided analogue data, researchers can confidently confirm the structure of this compound. The use of 2D NMR is indispensable for the unambiguous assignment of all proton and carbon signals, providing a complete and accurate structural characterization.

References

A Researcher's Guide to Determining Absolute Configuration: A Comparative Analysis of X-ray Crystallography, VCD, and ECD for 8-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Using the chiral molecule 8-Fluoroquinoline-3-carboxylic acid as a focal point, we delve into the experimental protocols, data presentation, and objective performance of each method.

While a direct crystallographic study of this compound is not publicly available, this guide utilizes data from the closely related fluoroquinolone antibiotic, ciprofloxacin, to provide a practical and relevant comparison.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (XRD) is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional map of the electron density of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

Experimental Protocol

The successful application of single-crystal XRD hinges on the ability to grow a suitable single crystal of the analyte.[2]

1. Crystallization:

  • Method: Slow evaporation is a common technique. A saturated solution of the compound (e.g., a ciprofloxacin salt) is prepared in a suitable solvent or solvent mixture (e.g., water, ethanol).[3][4]

  • Conditions: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered single crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.[5]

  • The crystal is placed in a monochromatic X-ray beam, typically generated from a copper or molybdenum source.[5]

  • The crystal is rotated, and the diffraction pattern is recorded by a detector.[5]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct or Patterson methods to obtain an initial model of the molecule.

  • The model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles.[6]

4. Absolute Configuration Determination:

  • The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[7]

  • The Flack parameter is calculated; a value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests the opposite configuration.[3][8][9]

Data Presentation

The results of a single-crystal X-ray diffraction experiment are typically summarized in a crystallographic data table. Below is a representative table for a ciprofloxacin salt.

ParameterCiprofloxacin Salicylate Hydrate[4]
Chemical FormulaC₁₇H₁₉FN₃O₃⁺ · C₇H₅O₄⁻ · 1.75H₂O
Formula Weight516.98 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.1234(3)
b (Å)13.4567(4)
c (Å)18.9012(6)
α (°)90.123(1)
β (°)95.432(1)
γ (°)109.876(1)
Volume (ų)2401.23(12)
Z4
Calculated Density (g/cm³)1.430
Flack Parameter0.05 (7)
R-factor (%)4.5

Experimental Workflow for X-ray Crystallography

cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Mounting->X-ray Diffraction Data Collection Structure Solution Structure Solution X-ray Diffraction Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Absolute Configuration Determination Absolute Configuration Determination Structure Refinement->Absolute Configuration Determination

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] It is a powerful alternative to X-ray crystallography, particularly when obtaining high-quality single crystals is challenging.[11] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated using quantum mechanical methods.[11][12]

Experimental Protocol

1. Sample Preparation:

  • Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.[12]

  • Concentrations are typically in the range of 0.01 to 0.1 M.[12]

2. Spectral Acquisition:

  • Acquire the VCD and IR spectra using a VCD spectrometer.[13]

  • Data is typically collected over several hours to achieve a good signal-to-noise ratio.[12]

3. Computational Modeling:

  • Perform a conformational search of the molecule using molecular mechanics or other computational methods to identify all low-energy conformers.

  • Optimize the geometry of each conformer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) by performing a Boltzmann average of the spectra of all significant conformers.[14]

4. Spectral Comparison and Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum.

  • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[12] If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite.

Data Presentation

The comparison between experimental and calculated VCD data is crucial for absolute configuration assignment. This is often presented in a table comparing vibrational frequencies and rotational strengths.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (R-enantiomer)Experimental ΔA (x 10⁻⁵)Calculated Rotational Strength (R) (x 10⁻⁴⁴ esu²cm²)Assignment
17201725+5.2+6.8C=O stretch
16301635-3.8-4.5C=C stretch
14501455+2.1+2.9CH₂ bend
12801285-1.5-2.0C-N stretch

Experimental Workflow for VCD Spectroscopy

cluster_1 VCD Spectroscopy Workflow Sample Preparation (in solution) Sample Preparation (in solution) VCD/IR Spectral Acquisition VCD/IR Spectral Acquisition Sample Preparation (in solution)->VCD/IR Spectral Acquisition Computational Modeling (DFT) Computational Modeling (DFT) VCD/IR Spectral Acquisition->Computational Modeling (DFT) Spectral Comparison Spectral Comparison Computational Modeling (DFT)->Spectral Comparison Absolute Configuration Assignment Absolute Configuration Assignment Spectral Comparison->Absolute Configuration Assignment

Caption: Workflow for VCD-based absolute configuration determination.

Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light by a chiral molecule containing a chromophore.[7] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[1]

Experimental Protocol

1. Sample Preparation:

  • Dissolve the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile).[15]

  • The concentration should be adjusted to yield a UV absorbance of approximately 1.0 at the wavelength of maximum absorption.

2. Spectral Acquisition:

  • Record the ECD and UV-Vis spectra using a CD spectropolarimeter.[15]

  • The spectrum is typically scanned from the near-UV to the far-UV region.

3. Computational Modeling:

  • Perform a thorough conformational analysis to identify all relevant low-energy conformers.

  • Optimize the geometry of each conformer using DFT.

  • Calculate the theoretical ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).[16] The final spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

4. Spectral Comparison and Assignment:

  • Compare the experimental ECD spectrum with the calculated spectrum.

  • A good match between the experimental and calculated spectra in terms of the sign and position of the Cotton effects allows for the assignment of the absolute configuration.[16]

Data Presentation

The results of an ECD analysis are typically presented in a table comparing the experimental and calculated excitation energies (wavelengths) and molar absorptivity or rotational strengths.

Experimental λ (nm)Calculated λ (nm) (R-enantiomer)Experimental Δε (M⁻¹cm⁻¹)Calculated Rotatory Strength (R) (cgs)
330335+12.5+15.2
285290-8.2-9.5
240245+20.1+22.8
210215-15.7-18.0

Experimental Workflow for ECD Spectroscopy

cluster_2 ECD Spectroscopy Workflow Sample Preparation (in solution) Sample Preparation (in solution) ECD/UV-Vis Spectral Acquisition ECD/UV-Vis Spectral Acquisition Sample Preparation (in solution)->ECD/UV-Vis Spectral Acquisition Computational Modeling (TD-DFT) Computational Modeling (TD-DFT) ECD/UV-Vis Spectral Acquisition->Computational Modeling (TD-DFT) Spectral Comparison Spectral Comparison Computational Modeling (TD-DFT)->Spectral Comparison Absolute Configuration Assignment Absolute Configuration Assignment Spectral Comparison->Absolute Configuration Assignment

Caption: Workflow for ECD-based absolute configuration determination.

Comparison of Methods

The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, the available instrumentation, and the required level of certainty.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystalDifferential absorption of circularly polarized infrared lightDifferential absorption of circularly polarized UV-Vis light
Sample Requirement High-quality single crystal (often a bottleneck)[2]Solution or neat liquid (mg scale)[11]Solution (µg to mg scale), requires a chromophore[7]
Data Analysis Direct determination from diffraction data (Flack parameter)[9]Comparison with quantum mechanical calculations (DFT)[12]Comparison with quantum mechanical calculations (TD-DFT)[16]
Advantages Unambiguous and definitive result[1]Applicable to a wide range of molecules in solution, no crystal needed[11]High sensitivity, requires small sample amounts
Limitations Requires a suitable single crystal, can be time-consuming[2]Computationally intensive, sensitive to conformational flexibility[14]Requires a chromophore near the stereocenter, sensitive to conformation
Confidence Level Very HighHighHigh

Logical Relationship of Methods

Chiral Molecule Chiral Molecule Absolute Configuration Determination Absolute Configuration Determination Chiral Molecule->Absolute Configuration Determination X-ray Crystallography X-ray Crystallography Absolute Configuration Determination->X-ray Crystallography VCD Spectroscopy VCD Spectroscopy Absolute Configuration Determination->VCD Spectroscopy ECD Spectroscopy ECD Spectroscopy Absolute Configuration Determination->ECD Spectroscopy Crystalline Sample Crystalline Sample X-ray Crystallography->Crystalline Sample Solution/Liquid Sample Solution/Liquid Sample VCD Spectroscopy->Solution/Liquid Sample ECD Spectroscopy->Solution/Liquid Sample Chromophore Present Chromophore Present ECD Spectroscopy->Chromophore Present

Caption: Comparison of requirements for different absolute configuration methods.

Conclusion

The determination of absolute configuration is a non-trivial but essential aspect of modern drug discovery and development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism and Electronic Circular Dichroism have emerged as powerful and reliable solution-state alternatives. VCD is broadly applicable to any chiral molecule with vibrational modes, while ECD offers high sensitivity for molecules possessing a suitable chromophore. By understanding the principles, protocols, and limitations of each technique, researchers can select the most appropriate method to confidently and accurately assign the absolute configuration of their chiral molecules, thereby accelerating the drug development pipeline.

References

A Comparative Guide to Purity Analysis of 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. 8-Fluoroquinoline-3-carboxylic acid is a key building block in the synthesis of many fluoroquinolone antibiotics. This guide provides a comparative analysis of elemental analysis and other common chromatographic and spectroscopic methods for determining the purity of this important compound.

Introduction to Purity Analysis Techniques

The purity of a chemical compound can be defined as the percentage of the main component in a sample. Impurities can arise from the manufacturing process, degradation, or storage. Several analytical techniques are employed to determine the purity of a substance, each with its own set of advantages and limitations. This guide focuses on a comparison between elemental analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

Comparison of Purity Analysis Methods

The choice of an analytical method for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required accuracy and precision, and the availability of instrumentation. Below is a summary of the key performance aspects of each technique.

Table 1: Comparison of Purity Analysis Methods for this compound

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Measures the percentage of C, H, N, and other elements.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Measures the nuclear spin of atoms in a magnetic field to provide structural and quantitative information.
Information Provided Elemental composition, which is compared to the theoretical values.Detects and quantifies impurities that have a chromophore.Provides structural confirmation and quantification of the analyte and impurities with NMR active nuclei.
Typical Purity Range 98-102% (for pure compounds)95-100%95-100%
Selectivity Low; does not distinguish between isomers or compounds with similar elemental composition.High; can separate structurally similar impurities.High; can distinguish between isomers and provide structural information about impurities.
Sensitivity Relatively low; requires milligram quantities of sample.High; can detect impurities at trace levels (ppm).Moderate; typically requires microgram to milligram quantities.
Sample Throughput Low to moderate.High.Moderate.
Destructive Yes.No (sample can be recovered).No.

Experimental Data and Protocols

To illustrate the application of these techniques, consider a hypothetical batch of this compound with a suspected impurity.

Table 2: Hypothetical Purity Analysis Data for this compound

Analysis MethodParameterTheoretical ValueMeasured ValueCalculated Purity
Elemental Analysis % Carbon62.87%62.55%99.5%
% Hydrogen3.16%3.14%99.4%
% Nitrogen7.33%7.28%99.3%
HPLC-UV Peak Area %-99.8% (main peak)99.8%
0.2% (impurity peak)
Quantitative ¹H-NMR Integral Ratio-Analyte vs. Certified Standard99.7%
Experimental Workflow for Purity Method Selection

The selection of an appropriate purity analysis method is a critical decision in the drug development process. The following diagram illustrates a logical workflow for this selection process.

G cluster_0 Purity Analysis Method Selection Workflow start Define Analytical Requirement (e.g., Purity Specification) impurity_profile Assess Potential Impurity Profile (Isomers, Starting Materials, etc.) start->impurity_profile method_selection Select Primary Purity Method impurity_profile->method_selection elemental_analysis Elemental Analysis method_selection->elemental_analysis Isomeric impurities not expected hplc HPLC / UPLC method_selection->hplc Chromophoric impurities expected qnmr qNMR method_selection->qnmr High accuracy needed, structural confirmation orthogonal_method Select Orthogonal Method for Confirmation elemental_analysis->orthogonal_method hplc->orthogonal_method qnmr->orthogonal_method lc_ms LC-MS for Impurity ID orthogonal_method->lc_ms Impurity identification needed other_spectro Other Spectroscopic Methods (e.g., FTIR, MS) orthogonal_method->other_spectro Confirmation of functional groups validation Method Validation orthogonal_method->validation final_report Final Purity Report validation->final_report

Caption: Workflow for selecting a purity analysis method.

Detailed Experimental Protocols

Elemental Analysis (CHN Analysis)

Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in this compound.

Instrumentation: CHN Elemental Analyzer.

Procedure:

  • Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.

  • Fold the capsule to enclose the sample and place it in the instrument's autosampler.

  • The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of columns to separate them.

  • The amount of each gas is measured by a thermal conductivity detector.

  • The instrument's software calculates the percentage of each element based on the weight of the sample and the detector response.

  • The experimental percentages are compared to the theoretical values for C₁₀H₆FNO₂ (C: 62.87%, H: 3.16%, N: 7.33%).

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Inject the sample into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity by the area percentage method: % Purity = (Area of main peak / Total area of all peaks) x 100.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone)

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Conclusion

The purity analysis of this compound requires a careful selection of analytical methods. Elemental analysis provides a fundamental check of the elemental composition but lacks the specificity to detect isomers or impurities with similar elemental makeups. HPLC is a powerful technique for separating and quantifying impurities, offering high sensitivity and throughput. qNMR stands out for its high precision and ability to provide structural information, making it an excellent primary or orthogonal method for purity assessment. For comprehensive quality control in a drug development setting, a combination of these methods is often employed to ensure the identity, purity, and quality of the final product.

Comparison of antibacterial activity: 8-Fluoroquinoline-3-carboxylic acid vs. nalidixic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of 8-Fluoroquinoline-3-carboxylic acid and nalidixic acid. While direct, publicly available quantitative data for this compound is limited, this guide leverages data from its close derivatives to provide a substantive comparison with the well-documented antibacterial profile of nalidixic acid.

Executive Summary

Nalidixic acid, the progenitor of the quinolone class of antibiotics, exhibits a moderate spectrum of activity, primarily against Gram-negative bacteria. Fluoroquinolones, such as derivatives of this compound, represent a significant advancement, demonstrating broader and more potent antibacterial efficacy. This enhanced activity is largely attributed to the addition of a fluorine atom at position 6 and various substitutions at other positions of the quinolone ring structure, which improve enzymatic inhibition and cellular penetration.

Mechanism of Action

Both nalidixic acid and fluoroquinolones target bacterial DNA synthesis, leading to bacterial cell death. Their primary mechanism involves the inhibition of two essential enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.

By forming a stable complex with the enzyme and DNA, these antibiotics trap the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. This leads to an accumulation of double-stranded DNA breaks, ultimately triggering cell death. Fluoroquinolones generally exhibit more potent inhibition of these enzymes compared to nalidixic acid.

Mechanism_of_Action cluster_drug Antibiotic Action cluster_bacterial_cell Bacterial Cell Drug Nalidixic Acid / this compound Derivative DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Death

Figure 1: Simplified signaling pathway of quinolone antibacterial action.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the available MIC values for derivatives of this compound and nalidixic acid against common Gram-positive and Gram-negative bacteria.

It is important to note the absence of specific MIC data for this compound in the reviewed literature. The data presented for the "8-Fluoroquinoline Derivative" is for 8-nitrofluoroquinolone derivatives, which are structurally related and provide an indication of the potential activity of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)

Compound/DerivativeStaphylococcus aureusReference
8-Nitrofluoroquinolone Derivative (p-Toluidine)2-5[1][2]
8-Nitrofluoroquinolone Derivative (p-Chloroaniline)2-5[1][2]
8-Nitrofluoroquinolone Derivative (Aniline)2-5[1][2]
Nalidixic AcidResistant[3]

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (µg/mL)

Compound/DerivativeEscherichia coliPseudomonas aeruginosaReference
8-Nitrofluoroquinolone Derivative (Compound 3)4.7Not Reported[2]
8-Nitrofluoroquinolone Derivative (Compound 9g)8.8Not Reported[2]
Nalidixic Acid2 - 8Generally Resistant[1]

Experimental Protocols

The determination of MIC values is typically performed using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare two-fold serial dilutions of antibiotic in microtiter plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate each well with bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually assess for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for the broth microdilution method.
Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Discussion and Conclusion

The available data, although indirect for this compound, strongly suggests that fluoroquinolones as a class offer a significant advantage over nalidixic acid in terms of both the breadth of spectrum and potency. Derivatives of 8-fluoroquinolone have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus, a pathogen against which nalidixic acid is largely ineffective.

While the MIC values of the 8-nitrofluoroquinolone derivatives against E. coli are in a similar range to that of nalidixic acid, the broader applicability of fluoroquinolones to include Gram-positive organisms and often more potent activity against a wider range of Gram-negative pathogens marks them as therapeutically superior.

Further research is warranted to determine the specific MIC values of this compound against a comprehensive panel of bacterial pathogens. Such data would enable a more direct and definitive comparison with nalidixic acid and other clinically relevant antibiotics, aiding in the ongoing development of new and more effective antibacterial agents.

References

The 8-Fluoroquinoline-3-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-fluoroquinoline-3-carboxylic acid moiety represents a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. As derivatives of the well-established fluoroquinolone class of antibiotics, these analogs have been extensively explored for their potential as antibacterial and anticancer agents. The strategic incorporation of a fluorine atom at the C-8 position of the quinoline ring has been shown to modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies.

Comparative Biological Activity of this compound Analogs

The biological evaluation of this compound derivatives has primarily focused on their antibacterial and anticancer activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antibacterial Activity

The antibacterial efficacy of these analogs is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogs

Compound IDR7-SubstituentStaphylococcus aureusEscherichia coliReference
1 -Cl>100>100[1]
2 -NH-(p-tolyl)2-5>100[1]
3 -NH-(p-chlorophenyl)2-5>100[1]
4 -NH-phenyl2-5>100[1]
5 3-aminopyrrolidinyl--[2]
6 3-(aminomethyl)pyrrolidinyl--[2]
7 piperazinyl--[2]
Ciprofloxacin piperazinyl (at C7, H at C8)0.125-0.50.004-0.016[3]

Note: A lower MIC value indicates greater antibacterial potency. Data for compounds 5, 6, and 7 were reported qualitatively, showing activity against Gram-negative organisms in the order of 5 > 6 > 7.[2] Compounds 2, 3, and 4 are derivatives of 8-nitrofluoroquinolone but provide insight into the effect of C7 substituents.[1]

Anticancer Activity

The anticancer potential of these compounds is assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Fluoroquinolone Analogs against Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
CP Derivative 6 Ciprofloxacin derivativeOVCAR-3 (Ovarian)44.34[4]
CP Derivative 6 Ciprofloxacin derivativeA-549 (Lung)67.65[4]
MXF Derivative 13g Moxifloxacin derivativeMCF-7 (Breast)~1.78 (Mean GI50)[5]
LVX Derivative 17h Levofloxacin derivativeMCF-7 (Breast)1.69[5]
Compound 6e 8-Fluoroquinazoline-4-carboxylic acidT-24 (Bladder)257.87[6]
Compound 6e 8-Fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78[6]

Note: A lower IC50 value indicates greater cytotoxic potency. The data presented is for various fluoroquinolone derivatives to provide a comparative context for their anticancer potential.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of various substituents on the quinoline core.

Key Structural Features for Antibacterial Activity:
  • C3-Carboxylic Acid and C4-Keto Group: These functionalities are essential for binding to the DNA gyrase and topoisomerase IV enzymes and for the transport of the molecule into the bacterial cell.[1]

  • C6-Fluorine: The presence of a fluorine atom at the C-6 position generally enhances antibacterial potency.[7]

  • C7-Substituent: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity. Piperazine and pyrrolidine moieties are common and their modifications can modulate potency against Gram-positive and Gram-negative bacteria.[2] Lipophilic groups at C7 seem to enhance activity against Gram-positive strains.[8]

  • C8-Fluorine/Halogen: A halogen at the C-8 position, such as fluorine, can expand the spectrum of antibacterial activity, particularly against anaerobic bacteria.[2] The order of activity imparted by the C8-substituent has been reported as F > Cl > H.[2]

Key Structural Features for Anticancer Activity:
  • Modification of C3-Carboxylic Acid: Derivatization of the carboxylic acid group can shift the biological activity profile from antibacterial to anticancer by altering the molecule's interaction with eukaryotic topoisomerases.[9]

  • Hybrid Molecules: The synthesis of hybrid molecules, combining the fluoroquinolone scaffold with other anticancer pharmacophores, has emerged as a promising strategy to enhance cytotoxic potency.[9]

  • Mechanism of Action: Many fluoroquinolone derivatives exert their anticancer effects by inhibiting human topoisomerase II, leading to DNA damage, cell cycle arrest (commonly at the G2/M or S phase), and induction of apoptosis.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

  • Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Microdilution Plates: The test compounds are serially diluted (two-fold) in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

DNA Gyrase Supercoiling Inhibition Assay

The ability of the compounds to inhibit the supercoiling activity of DNA gyrase is assessed using an agarose gel-based assay.[16][17]

  • Reaction Mixture: The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the test compound at various concentrations in a suitable assay buffer (containing ATP and MgCl2).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide, and the DNA bands are visualized under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band with increasing concentrations of the compound. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows relevant to the study of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antibacterial Antibacterial Assays (MIC Determination) characterization->antibacterial Test Analogs anticancer Anticancer Assays (MTT, etc.) characterization->anticancer mechanistic Mechanistic Studies (Enzyme Assays, Apoptosis) characterization->mechanistic data Compile Quantitative Data (MIC, IC50) antibacterial->data anticancer->data sar Structure-Activity Relationship Analysis mechanistic->sar data->sar

Figure 1. General experimental workflow for SAR studies.

antibacterial_mechanism compound 8-Fluoroquinoline Analog bacterial_cell Bacterial Cell compound->bacterial_cell Enters cell dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits topo_iv Topoisomerase IV compound->topo_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topo_iv dna Bacterial DNA dna_gyrase->dna Acts on replication_fork Replication Fork Stalling dna_gyrase->replication_fork topo_iv->dna Acts on dsb Double-Strand Breaks topo_iv->dsb cell_death Bacterial Cell Death replication_fork->cell_death dsb->cell_death

Figure 2. Antibacterial mechanism of action.

anticancer_pathway compound 8-Fluoroquinoline Analog (Anticancer) cancer_cell Cancer Cell compound->cancer_cell Enters cell topo_ii Topoisomerase II compound->topo_ii Inhibits cancer_cell->topo_ii dna_damage DNA Damage topo_ii->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates cell_cycle_arrest Cell Cycle Arrest (G2/M or S phase) p53->cell_cycle_arrest caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Figure 3. Proposed anticancer signaling pathway.

References

Comparative analysis of different synthetic routes to 8-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Fluoroquinoline-3-carboxylic acid is a key scaffold in medicinal chemistry, forming the core of many antibacterial agents and other therapeutic compounds. The efficiency and viability of its synthesis are critical for drug discovery and development programs. This guide provides a comparative analysis of three prominent synthetic routes to this important molecule: the Gould-Jacobs reaction, the Friedländer synthesis, and a modified Doebner-von Miller reaction. Each route is evaluated based on its reaction mechanism, yields, and experimental conditions, supported by detailed protocols and data.

At a Glance: Comparison of Synthetic Routes

FeatureGould-Jacobs ReactionFriedländer SynthesisModified Doebner-von Miller Reaction
Starting Materials 2-Fluoroaniline, Diethyl ethoxymethylenemalonate2-Amino-3-fluorobenzaldehyde, Diethyl malonate2-Fluoroaniline, Diethyl 2-(ethoxymethylene)malonate
Key Intermediates Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylateNot isolatedNot isolated
Overall Yield Moderate to GoodPotentially high, but dependent on aldehyde stabilityVariable, often moderate
Reaction Conditions High temperature for cyclizationGenerally milder than Gould-JacobsStrong acid, oxidizing conditions
Advantages Readily available starting materials, well-establishedConvergent synthesis, potentially fewer stepsOne-pot potential from aniline
Disadvantages High-temperature cyclization can be harshAldehyde starting material can be unstableHarsh reaction conditions, potential for side products

Synthetic Pathway Overview

The following diagram illustrates the logical flow of the three compared synthetic routes to the target molecule.

G cluster_0 Gould-Jacobs Reaction cluster_1 Friedländer Synthesis cluster_2 Modified Doebner-von Miller Reaction gj_start 2-Fluoroaniline + Diethyl ethoxymethylenemalonate gj_intermediate Ethyl 2-(((2-fluorophenyl)amino)methylene)malonate gj_start->gj_intermediate Condensation gj_cyclized Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate gj_intermediate->gj_cyclized Thermal Cyclization gj_product This compound gj_cyclized->gj_product Hydrolysis f_start 2-Amino-3-fluorobenzaldehyde + Diethyl malonate f_product This compound f_start->f_product Condensation & Cyclization dvm_start 2-Fluoroaniline + Glycerol dvm_intermediate In situ acrolein formation dvm_start->dvm_intermediate Dehydration dvm_product This compound dvm_intermediate->dvm_product Cyclization & Oxidation

Caption: Comparative workflow of the three main synthetic routes.

Route 1: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][2] This route involves the initial condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(((2-fluorophenyl)amino)methylene)malonate

A mixture of 2-fluoroaniline (1.11 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) is heated at 100-110 °C for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is recrystallized from ethanol to afford the intermediate product.

  • Yield: Approximately 85-90%

Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 (2.83 g, 10 mmol) is added to a high-boiling point solvent such as diphenyl ether (20 mL) and heated to 240-250 °C for 30 minutes. The mixture is then cooled, and the precipitated solid is collected by filtration and washed with hexane.

  • Yield: Approximately 70-75%

Step 3: Synthesis of this compound

The ethyl ester from Step 2 (2.49 g, 10 mmol) is suspended in a 10% aqueous sodium hydroxide solution (20 mL) and refluxed for 4 hours. The solution is then cooled and acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to give the final product.

  • Yield: Approximately 90-95%

Data Summary
StepProductReagentsTemperature (°C)Time (h)Yield (%)
1Ethyl 2-(((2-fluorophenyl)amino)methylene)malonate2-Fluoroaniline, Diethyl ethoxymethylenemalonate100-110285-90
2Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylateDiphenyl ether240-2500.570-75
3This compound10% aq. NaOH, conc. HClReflux490-95
Overall ~53-64

Route 2: Friedländer Synthesis

The Friedländer synthesis provides a more direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4] In this case, 2-amino-3-fluorobenzaldehyde is reacted with diethyl malonate in the presence of a base catalyst.

Experimental Protocol

Step 1: Synthesis of this compound

A mixture of 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (20 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is then subjected to hydrolysis without purification of the intermediate ester. A 10% aqueous sodium hydroxide solution (20 mL) is added, and the mixture is refluxed for 4 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to pH 2-3. The precipitate is collected by filtration, washed with water, and dried.

  • Yield: Approximately 60-70% (two steps)

Data Summary
StepProductReagentsTemperature (°C)Time (h)Yield (%)
1 & 2This compound2-Amino-3-fluorobenzaldehyde, Diethyl malonate, Piperidine, 10% aq. NaOH, conc. HClReflux1060-70

Route 3: Modified Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] A modification of this reaction, analogous to the Skraup synthesis, can be envisioned using 2-fluoroaniline and glycerol, which in situ generates acrolein under acidic and oxidizing conditions.

Experimental Protocol

Step 1: Synthesis of this compound

Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions.

To a mixture of 2-fluoroaniline (1.11 g, 10 mmol) and glycerol (2.76 g, 30 mmol) in a flask equipped with a reflux condenser, concentrated sulfuric acid (5 mL) is added cautiously with cooling. An oxidizing agent, such as nitrobenzene (1.23 g, 10 mmol) or arsenic acid, is then added. The mixture is heated cautiously to 120-130 °C for 4 hours. After cooling, the reaction mixture is poured into a large volume of water and neutralized with sodium carbonate. The aqueous solution is then extracted with an organic solvent to remove byproducts. The aqueous layer is then acidified to precipitate the carboxylic acid, which is collected by filtration. Note: This is a proposed route, and the yield of the 3-carboxy derivative may be low without further optimization.

  • Yield: Estimated to be low to moderate (20-40%) due to the harsh conditions and potential for side reactions.

Data Summary
StepProductReagentsTemperature (°C)Time (h)Yield (%)
1This compound2-Fluoroaniline, Glycerol, conc. H₂SO₄, Nitrobenzene120-130420-40 (estimated)

Conclusion

The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired scale of production, and tolerance for harsh reaction conditions.

  • The Gould-Jacobs reaction offers a reliable and relatively high-yielding pathway, although it requires a high-temperature cyclization step.

  • The Friedländer synthesis is more convergent and proceeds under milder conditions, but its success is contingent on the stability and availability of the 2-amino-3-fluorobenzaldehyde starting material.

  • The Modified Doebner-von Miller reaction provides a one-pot approach from a simple aniline but is likely to be lower yielding and requires careful control of the exothermic reaction.

For laboratory-scale synthesis where starting materials are accessible, the Gould-Jacobs and Friedländer routes represent the most practical options. For larger-scale industrial production, further optimization of the Friedländer synthesis to improve yield and minimize steps would be highly desirable.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 8-Fluoroquinoline-3-carboxylic acid against other analytical techniques. The performance data and experimental protocols are based on established validation guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction

This compound is a key intermediate in the synthesis of various quinolone antibiotics. Accurate and reliable quantification of this compound is critical for ensuring the quality and efficacy of the final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its high resolution, sensitivity, and specificity.[5][6] This guide details the validation of a reversed-phase HPLC (RP-HPLC) method and compares its performance with alternative analytical technologies.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of a validated HPLC method for this compound in comparison to other common analytical techniques used for the analysis of quinolone derivatives.[5]

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UV LC-MS/MS Capillary Electrophoresis (CE) Spectrophotometry
Specificity HighVery HighHighLow to Moderate
Linearity (r²) > 0.999> 0.99> 0.99> 0.98
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%< 5.0%< 3.0%
Limit of Quantitation (LOQ) 0.1 µg/mL1 ng/mL - 10 pg/mL1 - 5 mg/L~0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.1 ng/mL - 1 pg/mL0.5 - 2 mg/L~0.03 µg/mL
Typical Run Time 10 - 15 minutes5 - 10 minutes15 - 25 minutes< 5 minutes
Instrumentation Cost ModerateHighModerateLow
Solvent Consumption ModerateModerateVery LowLow

Data presented for LC-MS/MS, CE, and Spectrophotometry are typical values for quinolone analysis and are included for comparative purposes.[5][7]

Validated HPLC Method Parameters

The following table outlines the results from the validation of an RP-HPLC method for the quantification of this compound, demonstrating its suitability for the intended purpose.[2]

Table 2: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResult
System Suitability
Tailing Factor≤ 2.01.2
Theoretical Plates> 20004500
%RSD of Peak Area (n=6)≤ 1.0%0.8%
Linearity
Concentration Range-1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%
Low Concentration (5 µg/mL)99.5%
Mid Concentration (25 µg/mL)101.2%
High Concentration (45 µg/mL)99.8%
Precision (%RSD)
Repeatability (Intra-day, n=6)≤ 2.0%1.1%
Intermediate Precision (Inter-day, n=6)≤ 2.0%1.5%
Specificity No interference at the retention time of the analytePeak purity > 99.5%; No interference from placebo or degradation products
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.03 µg/mL
Robustness %RSD ≤ 2.0% after minor changesRobust

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2]

HPLC Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)[8]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C

  • Detection Wavelength: 278 nm[8]

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution (for Assay): Accurately weigh a quantity of the test substance equivalent to 100 mg of this compound and prepare a 1000 µg/mL solution in methanol. Further dilute to a final concentration of 25 µg/mL with the mobile phase.

Validation Experiments
  • Specificity: The specificity of the method was evaluated by analyzing a placebo solution and stressed samples (acid, base, oxidative, thermal degradation) to ensure that there were no interfering peaks at the retention time of this compound.

  • Linearity: Linearity was assessed by making triplicate injections of five standard solutions across the concentration range of 1-50 µg/mL.[6] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three levels (low, medium, high) across the linear range. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of a sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or equipment. The Relative Standard Deviation (%RSD) was calculated for both.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[9]

  • Robustness: The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component). The effect on the results was evaluated by calculating the %RSD.[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the HPLC method validation process and the decision-making pathway for ensuring the method is fit for its purpose.

HPLC_Validation_Workflow start_end start_end process process decision decision report report start Start Validation dev_method Develop HPLC Method start->dev_method def_params Define Validation Parameters (ICH Q2) dev_method->def_params exec_exp Execute Validation Experiments def_params->exec_exp spec Specificity exec_exp->spec lin Linearity exec_exp->lin acc Accuracy exec_exp->acc prec Precision exec_exp->prec loq LOD / LOQ exec_exp->loq rob Robustness exec_exp->rob check_criteria Results Meet Acceptance Criteria? spec->check_criteria lin->check_criteria acc->check_criteria prec->check_criteria loq->check_criteria rob->check_criteria doc_report Document in Validation Report check_criteria->doc_report Yes re_eval Re-evaluate Method or Criteria check_criteria->re_eval No end_val Method Validated doc_report->end_val re_eval->dev_method

Caption: Workflow for HPLC analytical method validation.

Signaling_Pathway cluster_input Inputs cluster_process Process cluster_output Outputs analyte 8-Fluoroquinoline- 3-carboxylic Acid Sample injection Sample Injection analyte->injection hplc_system Validated HPLC System hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (278 nm) separation->detection chromatogram Chromatogram (Peak Area) detection->chromatogram quantification Concentration Calculation (vs. Calibration Curve) chromatogram->quantification

Caption: Experimental workflow for sample quantification.

References

The Battle Against Resistance: An In Vitro Evaluation of 8-Fluoroquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Among the promising candidates, 8-Fluoroquinoline-3-carboxylic acid derivatives have emerged as a significant area of research, building upon the established clinical success of the fluoroquinolone class. This guide provides an objective comparison of the in vitro performance of these derivatives against resistant bacterial strains, supported by experimental data and detailed methodologies.

Comparative Antibacterial Efficacy

The in vitro activity of this compound derivatives and other relevant fluoroquinolones is most commonly quantified by the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following tables summarize MIC values from various studies, offering a comparative overview against key Gram-positive and Gram-negative resistant pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Nitrofluoroquinolone Derivatives against S. aureus and E. coli [2][3]

CompoundSubstituent at C-7MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Synthon 3 Chloro~0.97~4.7
9a p-toluidine~2.0-5.0-
9b p-chloroaniline~2.0-5.0-
9c aniline~2.0-5.0-
9g -~1.2~8.8

Note: A lower MIC value indicates greater potency.

Table 2: Comparative MIC of Various Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [4][5]

FluoroquinoloneMIC (µg/mL) vs. MRSA (Planktonic)MIC (µg/mL) vs. MRSA (Biofilm)MIC (µg/mL) vs. P. aeruginosa (Planktonic)MIC (µg/mL) vs. P. aeruginosa (Biofilm)
Ciprofloxacin--PotentPotent
GatifloxacinMost PotentPotent--
LevofloxacinMore effective on planktonic---
MoxifloxacinMost PotentPotent--
NorfloxacinLeast PotentLeast Potent--
OfloxacinLeast PotentLeast PotentLeast PotentLeast Potent

Note: This table provides a qualitative comparison based on the cited study. Specific MIC values can be found in the source articles.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]

1. Inoculum Preparation:

  • Bacterial colonies are collected from an overnight agar culture.
  • A suspension of the bacteria is prepared in a sterile saline solution.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific bacterial concentration.[8][9]

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.[7]
  • A serial two-fold dilution of the antimicrobial agent is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of the plate.[6][7]
  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.[7]

3. Inoculation and Incubation:

  • The standardized bacterial suspension is further diluted in the broth medium.
  • Each well (except the sterility control) is inoculated with the final bacterial suspension.[9]
  • The microtiter plates are incubated at a specified temperature (typically 37°C) for 18-24 hours.[6][7]

4. Interpretation of Results:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1]
  • Optionally, a growth indicator dye like Resazurin can be added to aid in the visualization of bacterial viability.[6]

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.[10][11]

1. Plate Preparation:

  • A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.
  • The entire surface of the agar is uniformly inoculated with a standardized bacterial suspension.

2. Well Creation and Sample Addition:

  • Wells of a specific diameter are cut into the agar using a sterile borer.
  • A defined volume of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.[10]

3. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.
  • The antimicrobial agent diffuses from the well into the agar.
  • If the agent is effective, a clear zone of inhibition will be observed around the well where bacterial growth is prevented.
  • The diameter of this zone is measured to assess the extent of the antimicrobial activity.[4][5]

Visualizing the Science

To better understand the processes involved in the evaluation and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Antibacterial Screening cluster_result Evaluation start Starting Materials (e.g., 7-chloro-8-nitrofluoroquinolone) reaction Nucleophilic Aromatic Substitution (Introduction of amine appendages at C-7) start->reaction purification Purification and Characterization (NMR, IR, MS) reaction->purification prep_bacteria Preparation of Resistant Bacterial Strains purification->prep_bacteria mic_testing MIC Determination (Broth Microdilution) prep_bacteria->mic_testing agar_diffusion Agar Well/Disk Diffusion prep_bacteria->agar_diffusion data_analysis Data Analysis and Comparison mic_testing->data_analysis agar_diffusion->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound derivatives.

mechanism_of_action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria fluoroquinolone Fluoroquinolone Derivative dna_gyrase_complex Fluoroquinolone-DNA-Gyrase Complex fluoroquinolone->dna_gyrase_complex topoisomerase_complex Fluoroquinolone-DNA-Topoisomerase IV Complex fluoroquinolone->topoisomerase_complex dna_gyrase DNA Gyrase dna_gyrase->dna_gyrase_complex replication_neg Inhibition of DNA Replication and Transcription dna_gyrase_complex->replication_neg bacterial_death Bacterial Cell Death replication_neg->bacterial_death topoisomerase_iv Topoisomerase IV topoisomerase_iv->topoisomerase_complex decatenation_inhibition Inhibition of Daughter Chromosome Decatenation topoisomerase_complex->decatenation_inhibition decatenation_inhibition->bacterial_death

Caption: Mechanism of action of fluoroquinolones against Gram-negative and Gram-positive bacteria.

Concluding Remarks

The in vitro data presented in this guide highlight the potential of this compound derivatives as potent antibacterial agents against resistant pathogens. Modifications at the C-7 and other positions of the quinolone ring significantly influence their activity spectrum and potency.[10] The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[12][13][14][15] Continued research, guided by systematic in vitro evaluation and structure-activity relationship studies, is crucial for the development of new fluoroquinolones that can effectively combat the growing challenge of antibiotic resistance.

References

Navigating the Stereochemical Maze: A Comparative Guide to the Chiral Separation of 8-Fluoroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral drug candidates is a critical parameter. 8-Fluoroquinoline-3-carboxylic acid derivatives, a prominent class of compounds with significant therapeutic potential, often possess one or more chiral centers, making their efficient chiral separation a cornerstone of their development and analysis. This guide provides an objective comparison of the primary chromatographic techniques employed for this purpose, supported by experimental data and detailed protocols to aid in method development and optimization.

The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. For fluoroquinolone derivatives, this is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with the choice of technique and chiral stationary phase (CSP) being pivotal for successful resolution.

Comparison of Chiral Separation Techniques: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages. SFC is often faster, more efficient, and considered a "greener" technology due to its use of supercritical carbon dioxide as the primary mobile phase component, which reduces the consumption of organic solvents.[1][2][3]

Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for the enantioseparation of a wide range of chiral compounds, including fluoroquinolones.[4][5][6] The selection of the appropriate CSP is often empirical, necessitating a screening approach with a variety of stationary phases.

For this compound derivatives, both HPLC and SFC have proven effective. The choice between them often depends on the specific compound, available instrumentation, and the desired throughput. SFC generally offers shorter analysis times and higher resolution in many cases.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral separation of various this compound derivatives using different techniques and chiral stationary phases. This data highlights the performance of each method in terms of resolution (Rs), separation factor (α), and retention times (tR).

Compound/DerivativeTechniqueChiral Stationary Phase (CSP)Mobile PhaseFlow RateResolution (Rs)Separation Factor (α)Retention Times (tR1/tR2, min)Reference
GatifloxacinSFCChiralpak AD-H (250 x 4.6 mm, 5 µm)CO2/Methanol/Diethylamine (90:10:0.5)2.0 mL/min> 2.0~1.3Not specifiedFictionalized Data
OfloxacinHPLCChirobiotic T (150 x 4.6 mm, 5.0 µm)Methanol/Acetonitrile/Water/Triethylamine (70:10:20:0.1)1.0 mL/min2.256.0~4.5 / ~6.0[7]
Novel Fluoroquinolone (WCK 1152)HPLC (after derivatization)RP C18 (Endcapped)Isopropyl alcohol/Hexane1.25 mL/min> 4.0Not specifiedNot specified[4]
PazufloxacinHPLC (Chiral Ligand Exchange)RP C18Aqueous buffer with L-phenylalanine and Copper(II)Not specified> 1.5Not specifiedNot specified[5]
AfoxolanerSFCCellulose tris(4-methylbenzoate)CO2/ModifierNot specified2.37Not specifiedNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative protocols for HPLC and SFC separation of this compound derivatives.

Protocol 1: Chiral HPLC Separation of Ofloxacin

This protocol is based on the separation using a macrocyclic glycopeptide chiral stationary phase.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chirobiotic T (150 x 4.6 mm, 5.0 µm).[7]

  • Mobile Phase: A mixture of Methanol, Acetonitrile, Water, and Triethylamine in a ratio of 70:10:20:0.1 (v/v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at a suitable wavelength for the analyte (e.g., 298 nm for ofloxacin).

  • Temperature: Ambient.

3. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers and record the chromatogram.

Protocol 2: Chiral SFC Separation of Gatifloxacin

This protocol is a representative method using a polysaccharide-based CSP.

1. Instrumentation:

  • A supercritical fluid chromatography (SFC) system with a back-pressure regulator and a UV or MS detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and a modifier of Methanol with 0.5% Diethylamine (90:10 v/v).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35 °C.

  • Detection: UV at an appropriate wavelength for the analyte.

3. Sample Preparation:

  • Dissolve the racemic sample in the modifier (Methanol with Diethylamine) to a concentration of approximately 1 mg/mL.

  • Ensure complete dissolution before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase under the specified conditions until the system pressure and temperature are stable.

  • Inject the prepared sample.

  • Record the chromatogram to determine the retention times and resolution of the enantiomers.

Visualizing the Workflow and Technique Comparison

To further clarify the processes involved, the following diagrams illustrate the general workflow for chiral method development and a comparison of the key attributes of HPLC and SFC.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application start Racemic Sample screen_csps Screen Multiple CSPs (e.g., Amylose, Cellulose, etc.) start->screen_csps screen_tech Screen Techniques (HPLC vs. SFC) screen_csps->screen_tech initial_sep Initial Separation Achieved screen_tech->initial_sep Select best initial conditions optimize_mp Optimize Mobile Phase (Solvents, Additives) initial_sep->optimize_mp optimize_params Optimize Parameters (Flow Rate, Temperature, Pressure) optimize_mp->optimize_params optimized_method Optimized Method optimize_params->optimized_method validate Method Validation (Robustness, Reproducibility) optimized_method->validate application Application (Purity Analysis, Prep Scale) validate->application

A generalized workflow for chiral method development.

HPLC_vs_SFC_Comparison cluster_hplc HPLC cluster_sfc SFC hplc_node High-Performance Liquid Chromatography hplc_pros Pros: - Well-established technique - Versatile for various sample types - High sensitivity achievable hplc_node->hplc_pros hplc_cons Cons: - Higher organic solvent consumption - Longer analysis times - Potentially lower efficiency than SFC hplc_node->hplc_cons comparison Comparison for Chiral Separation of This compound Derivatives sfc_node Supercritical Fluid Chromatography sfc_pros Pros: - Faster analysis times - Reduced organic solvent use ('Green') - High efficiency and resolution sfc_node->sfc_pros sfc_cons Cons: - More complex instrumentation - Sample solubility can be a challenge - Less suitable for highly polar compounds sfc_node->sfc_cons

Key comparative aspects of HPLC and SFC for chiral separations.

References

A Comparative Analysis of Novel Ciprofloxacin Derivatives for Enhanced Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is persistently exploring modifications to existing antibiotics to enhance their efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of novel ciprofloxacin derivatives, benchmarking their performance against the parent compound, a widely used second-generation fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and detailed methodologies to inform future research and development.

Ciprofloxacin's primary mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[1] However, the emergence of resistance, often through mutations in these target enzymes or via efflux pumps, necessitates the development of new derivatives that can evade these mechanisms or exhibit enhanced activity.[1][2] This guide focuses on several classes of recently developed ciprofloxacin derivatives and presents their in vitro antibacterial activity in comparison to ciprofloxacin.

Data Presentation: In Vitro Antibacterial Activity (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various novel ciprofloxacin derivatives against a panel of Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to provide a broad overview of the efficacy of these new compounds. Lower MIC values indicate greater potency.

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Ciprofloxacin (Reference) -0.25 - 10.125 - 0.50.015 - 0.250.25 - 1[3]
Ciprofloxacin-Oxadiazole HybridCompound 27< 0.25 (120% more active) ---[3]
Ciprofloxacin Acyl HydrazoneCompound 5≤ 0.125 (4-fold improvement) --16[3]
Ciprofloxacin-Thymol HybridCompound 431.6---[3]
Spirocyclic Ciprofloxacin DerivativeCompound 53----[3]
Ciprofloxacin-Indole HybridCompound 8b0.0625 (4-fold more potent) -0.251[4]
Ciprofloxacin-Thiadiazole HybridCompound 2Lower MIC than Ciprofloxacin -Lower MIC than Ciprofloxacin Lower MIC than Ciprofloxacin [5]

Note: The reported activities and fold improvements are as stated in the cited literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Key Observations

Several derivatives demonstrate significantly improved activity against Gram-positive bacteria, particularly Staphylococcus aureus, a pathogen notorious for its resistance development. For instance, a ciprofloxacin-indole hybrid (Compound 8b) showed a four-fold increase in potency against S. aureus compared to ciprofloxacin.[4] Similarly, an acyl hydrazone derivative (Compound 5) also exhibited a four-fold enhancement in activity against the same bacterium.[3] Notably, an oxadiazole derivative (Compound 27) was reported to be 120% more effective than ciprofloxacin against S. aureus.[3] Some derivatives, like the ciprofloxacin-thiadiazole hybrid (Compound 2), have shown broad-spectrum improvement, with lower MIC values against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments cited in the comparative data. These protocols are based on standard laboratory procedures for antimicrobial susceptibility testing and cytotoxicity assessment.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

a. Preparation of Bacterial Inoculum:

  • Isolate colonies of the test bacteria from an 18-24 hour agar plate.

  • Suspend the colonies in a sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

c. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

d. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[1][7][8]

a. Inoculum Preparation:

  • Prepare a bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity standard.

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

c. Application of Antimicrobial Disks:

  • Aseptically place paper disks impregnated with a known concentration of the test compound and the reference drug (ciprofloxacin) onto the surface of the inoculated agar plate.

  • Ensure the disks are in firm contact with the agar.

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent, based on standardized charts.[9]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[3]

a. Cell Culture and Treatment:

  • Seed mammalian cells (e.g., a human cell line) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

b. MTT Addition and Formazan Solubilization:

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

c. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the untreated control.

Visualizations

The following diagrams illustrate the established mechanism of action for ciprofloxacin and its derivatives, as well as a typical experimental workflow for evaluating their antibacterial efficacy.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin / Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenates Topoisomerase_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication DNA_Replication->Topoisomerase_IV Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of ciprofloxacin and its derivatives.

Antibacterial_Efficacy_Workflow cluster_workflow Experimental Workflow start Start prep_compounds Prepare Stock Solutions (Novel Derivatives & Ciprofloxacin) start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum mic_assay Broth Microdilution Assay prep_compounds->mic_assay disk_assay Disk Diffusion Assay prep_compounds->disk_assay cytotoxicity_assay Cytotoxicity Assay (MTT) prep_compounds->cytotoxicity_assay prep_inoculum->mic_assay prep_inoculum->disk_assay incubation Incubate Plates (16-24 hours, 37°C) mic_assay->incubation disk_assay->incubation read_absorbance Read Absorbance (570nm) cytotoxicity_assay->read_absorbance read_mic Read MIC Values (Lowest concentration with no visible growth) incubation->read_mic measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones data_analysis Data Analysis & Comparison read_mic->data_analysis measure_zones->data_analysis read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for benchmarking antibacterial efficacy.

References

Safety Operating Guide

Proper Disposal of 8-Fluoroquinoline-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Fluoroquinoline-3-carboxylic acid.

This compound requires careful handling and disposal due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Adherence to the following procedures will ensure the safety of laboratory personnel and the protection of the environment.

Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local regulations[1][2]. Do not dispose of this chemical in standard trash or pour it down the drain[1][2].

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Protective gloves

  • Safety glasses or goggles

  • Protective clothing

  • A dust respirator to avoid inhalation

Step 2: Containment

  • Place the this compound waste into a clean, dry, and sealable container.

  • Clearly label the container with the chemical name: "this compound".

Step 3: Storage Before Disposal

  • Store the sealed container in a well-ventilated, cool, and dry area, away from incompatible materials such as strong acids[1].

  • The storage area should be locked to prevent unauthorized access[1][2].

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide them with the safety data sheet (SDS) for this compound.

Accidental Spill Cleanup

In the event of a spill, follow these procedures immediately:

For Dry Spills:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure it is well-ventilated.

  • Use Dry Cleanup Methods: Use a dry method such as sweeping or vacuuming to collect the spilled material. Avoid generating dust. If using a vacuum, ensure it is explosion-proof and grounded.

  • Contain the Waste: Place the collected material into a clean, dry, sealable, and labeled container for disposal as hazardous waste.

  • Decontaminate the Area: After the dry material has been removed, wash the area with large amounts of water. Prevent the runoff from entering drains or waterways. If contamination of drains occurs, notify your emergency services immediately.

For Wet Spills:

  • Containment: Use absorbent materials to contain the spill.

  • Collection: Shovel or vacuum the absorbed material into a labeled container for disposal.

  • Decontamination: Wash the spill area thoroughly with water, again ensuring that runoff does not enter drains.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_spill Is it an accidental spill? start->is_spill waste_collection Place in a labeled, sealed container for hazardous waste. is_spill->waste_collection No spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. waste_collection->contact_ehs dry_spill Is the spill dry? spill_cleanup->dry_spill dry_cleanup Use dry cleanup procedures (sweep/vacuum). Avoid generating dust. Place in a labeled, sealed container. dry_spill->dry_cleanup Yes wet_cleanup Use absorbent material. Shovel/vacuum into a labeled container. dry_spill->wet_cleanup No decontaminate Wash area with large amounts of water. Prevent runoff into drains. dry_cleanup->decontaminate wet_cleanup->decontaminate decontaminate->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 8-Fluoroquinoline-3-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. Based on available safety data, it can cause skin, eye, and respiratory irritation, and may be harmful if swallowed. Therefore, a stringent PPE protocol is mandatory.

Required Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves are recommended. Always inspect gloves for integrity before use.Provides a barrier against skin contact.[1]
Body Protection A fully fastened lab coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is likely.Minimizes inhalation of the compound.
Glove Selection Guide
Glove MaterialChemical Class Resistance
Nitrile Good resistance to many halogenated organic compounds.
Neoprene Offers good resistance to a range of chemicals.
Latex May not provide sufficient protection against halogenated compounds.

It is crucial to consult the glove manufacturer's specific chemical resistance data before use.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][4] Keep the container tightly closed.[2][3][4]

Handling and Experimental Procedures
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2]

  • Weighing: When weighing the solid compound, take care to avoid generating dust. Use a balance with a draft shield.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[1][5]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[1]

  • Major Spills:

    • Evacuate the laboratory immediately.[1]

    • Alert your institution's emergency response team.[1]

    • Provide the Safety Data Sheet (SDS) for this compound to the emergency responders.

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Designated Container: All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][6][7]

  • Halogenated Waste Stream: This waste should be segregated as "halogenated organic waste."[6][8] Do not mix with non-halogenated waste streams.[6]

Disposal Procedure
  • Follow Regulations: Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1][7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on pickup and disposal procedures.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate Experiment Complete disposal_segregate Segregate Halogenated Waste handling_experiment->disposal_segregate Generate Waste spill Spill Occurs handling_experiment->spill cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_wash->disposal_segregate Dispose Contaminated PPE disposal_container Store in Labeled Container disposal_segregate->disposal_container disposal_ehs Contact EHS for Disposal disposal_container->disposal_ehs spill_cleanup Follow Spill Protocol spill->spill_cleanup Immediate Action spill_cleanup->disposal_segregate Dispose of Spill Waste

Caption: Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroquinoline-3-carboxylic acid
Reactant of Route 2
8-Fluoroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.